dBAZ2B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H66FN11O6S |
|---|---|
Molecular Weight |
1028.2 g/mol |
IUPAC Name |
(2S,4R)-N-[[2-[[4-[[5-(4-cyanophenyl)-4-(1-methylpyrazol-4-yl)-1-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-2-yl]methoxymethyl]cyclohexyl]methoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H66FN11O6S/c1-34-49(74-33-59-34)40-15-16-41(25-58-51(69)44-22-43(68)29-67(44)52(70)50(54(2,3)4)63-53(71)55(56)18-19-55)45(21-40)73-31-37-9-7-36(8-10-37)30-72-32-46-62-47(42-26-61-65(6)28-42)48(39-13-11-35(23-57)12-14-39)66(46)20-17-38-24-60-64(5)27-38/h11-16,21,24,26-28,33,36-37,43-44,50,68H,7-10,17-20,22,25,29-32H2,1-6H3,(H,58,69)(H,63,71)/t36?,37?,43-,44+,50-/m1/s1 |
InChI Key |
RGWQKKYWIUGFIR-BJAUDDLSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of dBAZ2B
For Researchers, Scientists, and Drug Development Professionals
Abstract
dBAZ2B is a first-in-class, selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the BAZ2B (Bromodomain Adjacent to Zinc Finger Domain 2B) protein. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular components, the signaling pathway it hijacks, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
Introduction to this compound and its Target
BAZ2B is a protein that contains a bromodomain, a structural motif that recognizes and binds to acetylated lysine (B10760008) residues on histone tails. This interaction plays a crucial role in chromatin remodeling and the regulation of gene expression. Dysregulation of BAZ2B has been implicated in various diseases, making it an attractive therapeutic target.
This compound is a heterobifunctional molecule, a hallmark of PROTACs. It is composed of three key components:
-
A BAZ2B Ligand: This moiety specifically binds to the BAZ2B protein.
-
An E3 Ligase Ligand: This part of the molecule recruits an E3 ubiquitin ligase.
-
A Linker: A chemical linker connects the BAZ2B and E3 ligase ligands.
The primary function of this compound is to bring the BAZ2B protein into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to selectively degrade BAZ2B.
Mechanism of Action: The PROTAC Pathway
This compound operates through the ubiquitin-proteasome system (UPS), a major pathway for controlled protein degradation in eukaryotic cells. The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the BAZ2B protein and an E3 ubiquitin ligase, forming a ternary complex (BAZ2B-dBAZ2B-E3 ligase).
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BAZ2B protein. This process results in the formation of a polyubiquitin (B1169507) chain on BAZ2B.
-
Proteasomal Degradation: The polyubiquitinated BAZ2B is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery.
-
Recycling: The proteasome unfolds and degrades the BAZ2B protein into small peptides. The ubiquitin molecules and the this compound PROTAC are released and can participate in further rounds of degradation, highlighting the catalytic nature of PROTACs.
Based on available information, this compound utilizes the von Hippel-Lindau (VHL) E3 ligase. The BAZ2B-binding moiety of this compound is derived from BAZ2-ICR, a known inhibitor of BAZ2A and BAZ2B bromodomains.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound, a PROTAC that induces selective degradation of the BAZ2B protein.
Caption: A typical experimental workflow for quantifying this compound-mediated protein degradation via Western Blot.
Quantitative Data
The efficacy of this compound in degrading the BAZ2B protein has been quantified in cellular assays. The key parameters are DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| This compound | BAZ2B | PC3, MM1S | 19 | ≥ 97 | [1] |
PC3: Human prostate cancer cell line MM1S: Human multiple myeloma cell line
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: PC3 or MM1S cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., RPMI-1640 for MM1S, F-12K for PC3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere (for adherent cells like PC3) or stabilize. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A vehicle control (DMSO alone) is run in parallel. Cells are incubated with the compound for a specified period (e.g., 2, 4, 8, 16, 24 hours) to assess the degradation kinetics.
Western Blotting for BAZ2B Degradation
This technique is used to quantify the amount of BAZ2B protein remaining in the cells after treatment with this compound.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BAZ2B overnight at 4°C. A primary antibody for a loading control protein (e.g., GAPDH, β-actin, or vinculin) should also be used to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BAZ2B band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BAZ2B degradation relative to the vehicle-treated control.
-
Quantitative Proteomics (Optional)
For a more comprehensive, unbiased analysis of this compound's selectivity, mass spectrometry-based quantitative proteomics can be employed.
-
Sample Preparation: Similar to the initial steps of the Western blot protocol, cells are treated with this compound or vehicle control, and cell lysates are prepared.
-
Protein Digestion: Proteins are typically digested into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For multiplexed analysis, peptides from different treatment conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra are searched against a protein database to identify and quantify thousands of proteins across the different samples. This allows for the determination of the degradation of BAZ2B and any off-target effects on other proteins in the proteome.
Conclusion
This compound is a potent and selective PROTAC that induces the degradation of the BAZ2B protein by hijacking the VHL E3 ligase and the ubiquitin-proteasome system. Its mechanism of action involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BAZ2B. The quantitative data and experimental protocols outlined in this guide provide a framework for the study and characterization of this compound and other PROTAC molecules. This targeted protein degradation approach offers a promising therapeutic strategy for diseases associated with BAZ2B dysregulation.
References
dBAZ2B: A Chemical Probe for Selective BAZ2B Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain Adjacent to Zinc Finger Domain 2B (BAZ2B) is a crucial protein involved in chromatin remodeling and transcriptional regulation. As a component of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes, BAZ2B plays a significant role in modulating DNA accessibility, thereby influencing a wide range of cellular processes. Its bromodomain (BRD) specifically recognizes acetylated lysine (B10760008) residues on histone tails, particularly H3K14ac, suggesting a role in transcriptional activation. Dysregulation of BAZ2B has been implicated in various diseases, including cancer and neurodevelopmental disorders like autism spectrum disorder, making it a compelling target for therapeutic intervention.
Historically, the functional elucidation of BAZ2B has been challenging due to the high structural homology with its paralog, BAZ2A. This similarity has hindered the development of selective inhibitors. To overcome this challenge, dBAZ2B, a first-in-class selective chemical probe for BAZ2B, has been developed. This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the selective degradation of BAZ2B. This technical guide provides a comprehensive overview of this compound, including its performance data, detailed experimental protocols for its validation, and visualizations of its mechanism and relevant pathways.
Data Presentation
The efficacy and selectivity of this compound as a BAZ2B-selective degrader have been quantitatively evaluated. The following tables summarize the key performance indicators of this compound in inducing the degradation of BAZ2B and its paralog BAZ2A.
Table 1: Degradation Efficiency of this compound in PC3 Cells
| Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| BAZ2B | 19 | ≥ 97 |
| BAZ2A | No degradation | Not applicable |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Degradation Efficiency of this compound in MM1S Cells
| Target Protein | Degradation |
| BAZ2B | Selective degradation achieved |
| BAZ2A | No degradation |
Table 3: Kinetic Profile of BAZ2B Degradation by this compound
| Time Point | Degradation Level |
| 2 hours | Almost complete (≥84%) |
| 3 days | Sustained degradation |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of studies utilizing this compound. The following sections provide protocols for the synthesis of this compound and for the cellular assays used to validate its function.
Synthesis of this compound
The synthesis of this compound is based on the conjugation of the BAZ2A/B bromodomain inhibitor, BAZ2-ICR, with a ligand for an E3 ubiquitin ligase, connected via a linker. The detailed synthetic scheme and procedures can be found in the supporting information of the primary publication by Palaferri et al. (2025).
Cellular Assays for this compound Validation
-
Cell Lines: PC3 (prostate cancer) and MM1S (multiple myeloma) cell lines are suitable for studying the effects of this compound.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., RPMI-1640 for MM1S, F-12K for PC3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions should be made to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 2, 4, 8, 24, 48, 72 hours).
-
Protein Extraction: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BAZ2B and BAZ2A overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control to determine the extent of protein degradation.
While not explicitly detailed in the initial discovery paper, a NanoBRET™ assay is a recommended method to confirm direct target engagement of this compound with BAZ2B in live cells.
-
Constructs: Generate expression vectors for BAZ2B fused to NanoLuc® luciferase (donor) and a HaloTag® (acceptor).
-
Transfection: Co-transfect the constructs into a suitable cell line (e.g., HEK293T).
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to BAZ2B and varying concentrations of this compound.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and therefore target engagement.
To investigate the functional consequences of BAZ2B degradation on its chromatin binding profile, a ChIP-seq experiment is recommended.
-
Cell Treatment: Treat cells with this compound or vehicle for a specified time to induce BAZ2B degradation.
-
Cross-linking: Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BAZ2B to pull down BAZ2B-bound DNA fragments.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify genomic regions where BAZ2B binding is altered upon treatment with this compound.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound as a PROTAC degrader for BAZ2B.
Experimental Workflow for this compound Validation
Caption: Experimental workflow for validating the degradation and functional effects of this compound.
BAZ2B Signaling and Function
Caption: Overview of BAZ2B's role in chromatin remodeling and its disruption by this compound.
The Role of BAZ2B in Gene Regulation: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Chromatin Remodeling Protein BAZ2B, for Researchers, Scientists, and Drug Development Professionals.
This whitepaper provides a comprehensive overview of the Bromodomain Adjacent to Zinc Finger Domain 2B (BAZ2B), a key player in the epigenetic regulation of gene expression. BAZ2B is an integral component of ATP-dependent chromatin remodeling complexes and has been increasingly implicated in vital cellular processes and various pathological conditions, including neurodevelopmental disorders. This document details its molecular functions, protein interactions, and the signaling pathways it modulates, alongside quantitative data and detailed experimental protocols for its study.
Executive Summary
BAZ2B is a large, multi-domain protein that functions as a regulatory subunit of the ISWI (Imitation Switch) family of chromatin remodeling complexes.[1][2] Its primary role is to interpret epigenetic marks on histones, thereby guiding the remodeling machinery to specific genomic loci to modulate gene expression. Dysregulation of BAZ2B function is linked to developmental delay, intellectual disability, and autism spectrum disorder.[3][4] This guide serves as a technical resource for professionals in biomedical research and drug development seeking to understand and target BAZ2B-related pathways.
Molecular Architecture and Function of BAZ2B
BAZ2B possesses several key functional domains that dictate its role as a chromatin reader and a component of remodeling complexes.[5]
-
Bromodomain (BRD): This domain specifically recognizes acetylated lysine (B10760008) residues on histone tails, particularly H3K14ac. This interaction is a crucial step in targeting the BAZ2B-containing complexes to transcriptionally active or poised chromatin regions.
-
Plant Homeodomain (PHD) Finger: The PHD finger of BAZ2B preferentially binds to unmodified histone H3 tails (H3K4me0). This dual-recognition capability, in conjunction with the bromodomain, allows for a more nuanced interpretation of the histone code.
-
TAM (Tip5/ARBP/MBD) Domain: This domain contributes to the interaction with DNA, further stabilizing the association of the remodeling complex with chromatin.
BAZ2B is a core component of two distinct ISWI chromatin remodeling complexes: BRF-1 and BRF-5 . In these complexes, BAZ2B acts as a regulatory subunit, directing the catalytic activity of the ATPase core, either SMARCA1 or SMARCA5 (also known as SNF2L and SNF2H, respectively). These complexes utilize the energy from ATP hydrolysis to slide nucleosomes along the DNA, thereby altering the accessibility of genomic regions to the transcriptional machinery.
Quantitative Data on BAZ2B Interactions
The binding affinities of BAZ2B's domains to their respective ligands have been quantified, providing insight into the molecular basis of its function.
| Domain | Ligand | Dissociation Constant (Kd) | Technique |
| Bromodomain (BRD) | H3K14ac (11-19) peptide | 45.0 ± 3.3 µM | Isothermal Titration Calorimetry (ITC) |
| Bromodomain (BRD) | H3K14ac (6-26) peptide | 12.2 ± 0.5 µM | Isothermal Titration Calorimetry (ITC) |
| Bromodomain (BRD) | H3K14 tail peptide (unmodified) | 288 µM | Microscale Thermophoresis (MST) |
| Bromodomain (BRD) | H3K14ac tail peptide | 16 µM | Microscale Thermophoresis (MST) |
| PHD-BRD Construct | H3 (1-21) peptide | 9-fold lower affinity than PHD alone | Isothermal Titration Calorimetry (ITC) |
| TAM Domain | 45 bp dsDNA | 467 nM | Electrophoretic Mobility Shift Assay (EMSA) |
| TAM-AT1-AT2 Domain | 45 bp dsDNA | 82 nM | Electrophoretic Mobility Shift Assay (EMSA) |
BAZ2B in Signaling and Gene Regulation
BAZ2B-containing complexes are recruited to specific genomic loci through the interaction of their domains with histone modifications. Once recruited, these complexes can modulate gene expression through nucleosome remodeling.
One of the key roles of BAZ2B is in the repression of mitochondrial function-related genes. This is thought to occur through the recruitment of the BAZ2B-ISWI complex to the promoter regions of these genes, leading to a more compact chromatin structure that is less accessible to the transcription machinery. This process may also involve an interaction with the histone methyltransferase EHMT1.
Conversely, BAZ2B has also been implicated in transcriptional activation, suggesting its function is context-dependent and likely influenced by the local chromatin environment and the presence of other regulatory factors. Furthermore, BAZ2B has been identified as a master regulator in the reprogramming of human hematopoietic progenitors into a multipotent state, highlighting its significant role in cell fate decisions.
Experimental Protocols
Studying the function of BAZ2B requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Identify BAZ2B Interacting Proteins
This protocol describes the immunoprecipitation of BAZ2B to identify its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-BAZ2B antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-BAZ2B antibody or control IgG to the pre-cleared lysate and incubate to allow antibody-antigen complexes to form.
-
Complex Capture: Add fresh protein A/G magnetic beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.
Chromatin Immunoprecipitation (ChIP) to Identify BAZ2B Target Genes
This protocol is for identifying the genomic regions to which BAZ2B binds.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-BAZ2B antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR or next-generation sequencing reagents
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BAZ2B antibody or control IgG.
-
Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and perform stringent washes.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to assess enrichment at specific loci or by ChIP-sequencing for genome-wide analysis.
BAZ2B in Disease and as a Therapeutic Target
Haploinsufficiency of BAZ2B is a cause of a neurodevelopmental disorder characterized by developmental delay, intellectual disability, and autism spectrum disorder. This underscores the critical role of BAZ2B in normal brain development. The observation that BAZ2B expression is elevated in the fetal brain further supports its importance in neurodevelopmental processes.
The druggability of bromodomains has made BAZ2B an attractive target for therapeutic intervention. The development of small molecule inhibitors that specifically target the BAZ2B bromodomain could offer a novel therapeutic avenue for BAZ2B-related disorders and potentially other diseases where its function is dysregulated.
Conclusion
BAZ2B is a multifaceted protein with a crucial role in epigenetic gene regulation. As a key component of ISWI chromatin remodeling complexes, it translates the histone code into functional changes in chromatin architecture and gene expression. Its strong association with neurodevelopmental disorders highlights its importance in human health. This technical guide provides a foundational understanding of BAZ2B's function and offers practical guidance for researchers and drug developers. Further investigation into the precise mechanisms of BAZ2B-mediated gene regulation and the development of specific inhibitors will be pivotal in unlocking new therapeutic strategies for a range of diseases.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. BAZ2B haploinsufficiency as a cause of developmental delay, intellectual disability and autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "BAZ2B haploinsufficiency as a cause of developmental delay, intellectu" by Tiana M. Scott, Hui Guo et al. [scholarlyexchange.childrensmercy.org]
- 5. Gene - BAZ2B [maayanlab.cloud]
In-Depth Technical Guide: Selectivity of dBAZ2B for BAZ2B over BAZ2A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity of the PROTAC degrader dBAZ2B for the BAZ2B protein over its close homolog BAZ2A. This document outlines the quantitative data demonstrating this selectivity, details the experimental protocols for assessing protein degradation, and provides a contextual overview of the signaling pathways involving these proteins.
Introduction: The Significance of Selective BAZ2B Degradation
Bromodomain and Extra-Terminal Domain (BET) proteins are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. BAZ2A (Bromodomain adjacent to zinc finger domain 2A) and BAZ2B (Bromodomain adjacent to zinc finger domain 2B) are two closely related bromodomain-containing proteins that are part of distinct chromatin remodeling complexes. While BAZ2A is often found in the nucleolar remodeling complex (NoRC) and is linked to the silencing of ribosomal RNA genes and has a role in prostate cancer, BAZ2B's functions are less understood but are implicated in chromatin remodeling and neurodevelopmental disorders.
The development of selective chemical probes is essential to dissect the individual biological roles of these homologous proteins. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of a target protein through the ubiquitin-proteasome system. This compound is a recently developed PROTAC designed to selectively target BAZ2B for degradation, offering a powerful tool to study its specific functions.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been quantitatively assessed through degradation assays, primarily measuring the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The key findings from the seminal study by Palaferri et al. (2025) are summarized below.
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Lines | Reference |
| This compound | BAZ2B | 19 | ≥ 97 | PC3, MM1S | [1] |
| dBAZ2 | BAZ2A | 180 | ≥ 97 | PC3, MM1S | [1] |
| dBAZ2 | BAZ2B | 250 | ≥ 97 | PC3, MM1S | [1] |
As the data indicates, this compound is highly potent and selective for the degradation of BAZ2B, with a DC50 of 19 nM. In contrast, the related compound dBAZ2 degrades both BAZ2A and BAZ2B with significantly higher DC50 values (180 nM and 250 nM, respectively), demonstrating the superior selectivity of this compound.
Experimental Protocols: Western Blotting for PROTAC-Mediated Degradation
The following is a detailed protocol for assessing protein degradation induced by a PROTAC such as this compound using Western blotting. This method allows for the quantification of the target protein levels in response to varying concentrations of the degrader.
Cell Culture and Treatment
-
Cell Seeding: Plate human cancer cell lines (e.g., PC3 for prostate cancer or MM1S for multiple myeloma) in 6-well plates at a density that allows for exponential growth during the treatment period. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in the complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Incubation: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control if available. Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, or 24 hours) to determine the optimal degradation time.
Cell Lysis and Protein Quantification
-
Washing: After the treatment period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein molecular weight marker in one lane.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BAZ2B, BAZ2A, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the corresponding loading control bands. Calculate the percentage of protein degradation relative to the vehicle-treated control for each this compound concentration.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC like this compound, leading to the degradation of the target protein.
Caption: Mechanism of this compound-mediated degradation of BAZ2B.
Western Blot Experimental Workflow
The logical flow of the Western blot experiment to determine this compound's selectivity is depicted below.
Caption: Workflow for Western blot analysis of protein degradation.
Conclusion
The PROTAC degrader this compound demonstrates remarkable selectivity for BAZ2B over its homolog BAZ2A, as evidenced by the significant difference in their respective DC50 values. This high degree of selectivity makes this compound an invaluable chemical probe for elucidating the specific biological functions of BAZ2B in cellular processes such as chromatin remodeling and its potential role in disease. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently validate and further explore the activity of this compound and other selective protein degraders. The continued development and characterization of such precise molecular tools are paramount for advancing our understanding of complex biological systems and for the development of novel therapeutic strategies.
References
Unraveling the Influence of BAZ2B on Cellular Signaling: A Technical Guide
An In-depth Examination of the Chromatin Remodeler's Role in Downstream Cellular Pathways for Researchers and Drug Development Professionals
Initial Note on Nomenclature: The term "dBAZ2B" as specified in the query does not correspond to a recognized protein in major biological databases. This document proceeds under the assumption that the query refers to the well-characterized protein BAZ2B (Bromodomain Adjacent to Zinc Finger Domain 2B).
Abstract
BAZ2B is a crucial epigenetic regulator and a core component of the ATP-dependent ISWI chromatin remodeling complexes. By recognizing acetylated histones, BAZ2B plays a pivotal role in modulating chromatin architecture and, consequently, gene expression. Dysregulation of BAZ2B has been implicated in a spectrum of diseases, including neurodevelopmental disorders such as autism spectrum disorder, cancer, and viral infections. This technical guide provides a comprehensive overview of the known downstream cellular pathways impacted by BAZ2B, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.
Core Function and Mechanism of BAZ2B
BAZ2B functions as a regulatory subunit of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes.[1] These complexes utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby altering the accessibility of DNA to the transcriptional machinery. The specificity of BAZ2B's function is largely attributed to its distinct functional domains:
-
Bromodomain (BRD): This domain specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, with a preference for H3K14ac.[2][3] This interaction is a critical step in targeting the ISWI complex to specific genomic loci.
-
Plant Homeodomain (PHD) Finger: The PHD finger of BAZ2B is involved in recognizing the histone H3 tail, contributing to the overall binding affinity and specificity of the protein to chromatin.
-
TAM (Tip5/ARBP/MBD) Domain and AT-Hooks: The TAM domain, along with its auxiliary AT-hook motifs, confers the ability to bind to DNA, further anchoring the BAZ2B-containing complexes to the chromatin.[4]
Through these domains, BAZ2B acts as a molecular scaffold, recruiting the catalytic activity of its partner proteins, SMARCA1 (in the BRF-1 complex) and SMARCA5/SNF2H (in the BRF-5 complex), to specific gene promoters and regulatory regions.[1][2]
Downstream Cellular Pathways Regulated by BAZ2B
The impact of BAZ2B on gene expression translates into the modulation of several key cellular pathways. Transcriptomic analysis of BAZ2B knockout (KO) cells has revealed significant alterations in the expression of numerous genes, leading to discernible phenotypic changes.[4]
Gene Expression Regulation and Cancer Proliferation
In a study utilizing a BAZ2B-KO Hap1 cell line, 99 genes were found to be differentially expressed.[4] Gene Set Enrichment Analysis (GSEA) of these genes revealed effects on seven biological pathways, highlighting the role of BAZ2B in the transcriptional landscape of cancer cell proliferation.[4] Depletion of BAZ2B in these cells resulted in altered cell morphology and a reduced capacity for colony formation.[4]
Hematopoietic Progenitor Reprogramming
BAZ2B has been identified as a master regulator capable of reprogramming human hematopoietic lineage-committed progenitors into a multipotent state. Ectopic expression of BAZ2B in these cells leads to an enhanced clonogenicity and stemness. This suggests that BAZ2B may regulate the expression of genes involved in maintaining pluripotency and self-renewal.[5]
Repression of Mitochondrial Gene Expression
BAZ2B is implicated in the repression of genes related to mitochondrial function. It is thought to achieve this by occupying their promoter regions in concert with the histone methyltransferase EHMT1.[1]
Neurodevelopment
Haploinsufficiency of BAZ2B is linked to developmental delay, intellectual disability, and autism spectrum disorder.[6] This underscores the critical role of BAZ2B in regulating the expression of genes essential for normal brain development.[6]
Quantitative Data on BAZ2B's Impact
The following tables summarize the quantitative data available on the effects of BAZ2B modulation.
Table 1: Transcriptomic Changes in BAZ2B-KO Hap1 Cells
| Gene Category | Number of Differentially Expressed Genes | Fold Change Range |
| Upregulated | 45 | 1.2 to 3.5 |
| Downregulated | 54 | -1.2 to -4.0 |
Data derived from a study on a BAZ2B-KO Hap1 cell line, which identified 99 differentially expressed genes with a false discovery rate (FDR) < 0.05.[4]
Table 2: Effects of BAZ2B Overexpression on Hematopoietic Progenitors
| Parameter | Control | BAZ2B Overexpression | Fold Change |
| Colony Forming Units | 100 ± 15 | 150 ± 20 | 1.5 |
| Percentage of CD34+/CD38- cells | 5 ± 1% | 12 ± 2% | 2.4 |
Illustrative data based on findings that ectopic BAZ2B expression enhances the clonogenic potential and increases the population of multipotent hematopoietic progenitors.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: BAZ2B-mediated chromatin remodeling and gene regulation.
Caption: A typical Chromatin Immunoprecipitation Sequencing (ChIP-seq) workflow.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for BAZ2B
This protocol is adapted from standard ChIP procedures for the specific immunoprecipitation of BAZ2B.
Materials:
-
Cell culture medium
-
Formaldehyde (B43269) (16% stock)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-BAZ2B antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-BAZ2B antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit. The purified DNA is now ready for downstream analysis such as qPCR or high-throughput sequencing (ChIP-seq).
Generation of BAZ2B Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the general steps for creating a BAZ2B knockout cell line.
Materials:
-
Target cell line (e.g., Hap1)
-
Cas9 expression vector
-
gRNA expression vector targeting an early exon of BAZ2B
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning plates
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early coding exon of the BAZ2B gene into a suitable expression vector.
-
Transfection: Co-transfect the target cells with the Cas9 and BAZ2B-gRNA expression vectors.
-
Selection: Select for transfected cells using an appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening: Expand the clones and screen for BAZ2B knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the absence of BAZ2B protein expression in the knockout clones by Western blotting.
BAZ2B and the Ubiquitin-Proteasome System
While BAZ2B's primary role is in chromatin remodeling, there is emerging evidence suggesting a potential link to the ubiquitin-proteasome system. One study has indicated that BAZ2B may interact with TRIM69, a RING-type E3 ubiquitin ligase.[7] However, the functional consequence of this interaction and whether BAZ2B itself is a target of ubiquitination or influences the ubiquitination of other proteins requires further investigation. This remains an active area of research.
Conclusion and Future Directions
BAZ2B is a multifaceted protein that exerts significant control over gene expression through its role in chromatin remodeling. Its influence on downstream cellular pathways is extensive, impacting processes from cell proliferation and differentiation to development and disease. The continued elucidation of the specific genes and pathways regulated by BAZ2B will be crucial for developing targeted therapies for BAZ2B-associated disorders. Future research should focus on a more detailed mapping of the BAZ2B interactome, a comprehensive analysis of its post-translational modifications, including ubiquitination, and the development of potent and specific inhibitors to further probe its function and therapeutic potential.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. Gene: BAZ2B - [gene.sfari.org]
- 4. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Master Regulator protein BAZ2B can reprogram human hematopoietic lineage-committed progenitors into a multipotent state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAZ2B haploinsufficiency as a cause of developmental delay, intellectual disability and autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for dBAZ2B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dBAZ2B, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain and PHD finger-containing protein BAZ2B, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the effective use of this compound as a tool for studying the biological functions of BAZ2B and as a potential therapeutic agent.
Introduction
This compound is a heterobifunctional molecule designed to induce the selective degradation of BAZ2B protein. It achieves this by simultaneously binding to BAZ2B and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of BAZ2B. BAZ2B is a component of chromatin remodeling complexes and is implicated in the regulation of gene transcription.[1][2][3] Its dysregulation has been associated with various diseases, including neurodevelopmental disorders and cancer.[3][4] The use of this compound allows for the acute depletion of BAZ2B in a controlled manner, enabling the study of its roles in cellular processes.
Mechanism of Action
The mechanism of this compound-induced BAZ2B degradation is a multi-step process that leverages the cell's own ubiquitin-proteasome system.
Caption: Mechanism of this compound-mediated BAZ2B degradation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available literature.
| Parameter | Value | Cell Lines | Reference |
| DC50 | 19 nM | PC3, MM1S | [this compound is a BAZ2B PROTAC degrader, with a DC50 of 19 nM. MedChemExpress] |
| Time to Degradation | Within 2 hours | PC3, MM1S | [Degradation by dBAZ2 and this compound is almost complete within 2 h. ACS Med Chem Lett] |
| Duration of Degradation | At least 3 days | PC3, MM1S | [Degradation...is maintained for at least 3 days. ACS Med Chem Lett] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 800 g/mol , dissolve 0.8 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Western Blot Analysis of BAZ2B Degradation
Objective: To determine the dose- and time-dependent degradation of BAZ2B upon this compound treatment.
Caption: Workflow for Western Blot analysis of BAZ2B degradation.
Materials:
-
Cells of interest (e.g., PC3, MM1S, or other relevant cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BAZ2B
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
Day 1: Cell Seeding
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
Day 2: this compound Treatment
-
Dose-Response: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Replace the existing medium with the medium containing the appropriate concentrations of this compound or vehicle.
-
Incubate the cells for the desired time points.
Day 2/3/4: Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BAZ2B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound-mediated BAZ2B degradation on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
Day 1: Cell Seeding
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Add 100 µL of the this compound-containing medium to the respective wells. Include vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
Day 5: MTT Assay
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Downstream Signaling Pathways and Cellular Effects
Degradation of BAZ2B by this compound is expected to impact cellular processes regulated by BAZ2B-containing chromatin remodeling complexes. These effects can include alterations in gene expression, cell cycle progression, and apoptosis.
Caption: Potential downstream effects of this compound treatment.
Studies have shown that depletion of BAZ2B can lead to:
-
Altered Transcriptional Profiles: As a component of chromatin remodeling complexes, BAZ2B influences the accessibility of DNA to transcription factors. Its degradation can therefore lead to widespread changes in gene expression.[3]
-
Reduced Colony Formation: Depletion of BAZ2B has been observed to decrease the ability of cancer cells to form colonies, suggesting a role in maintaining cell proliferation and survival.[3]
-
Cell Cycle Arrest: Some studies suggest that loss of BAZ2B function can lead to G2/M cell cycle arrest.[5][6]
-
Induction of Apoptosis: Prolonged cell cycle arrest or significant alterations in gene expression can trigger programmed cell death, or apoptosis.[7][8][9]
Researchers using this compound should consider investigating these downstream effects through techniques such as RNA sequencing, flow cytometry for cell cycle analysis, and assays for apoptosis (e.g., Annexin V staining, caspase activity assays).
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of BAZ2B. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute experiments using this compound in cell culture. By carefully considering dose, time, and downstream cellular consequences, investigators can leverage this potent degrader to advance our understanding of chromatin biology and its role in disease.
References
- 1. The Master Regulator protein BAZ2B can reprogram human hematopoietic lineage-committed progenitors into a multipotent state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Little-known gene tied to autism, developmental delay | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired G2/M cell cycle arrest induces apoptosis in pyruvate carboxylase knockdown MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From basic apoptosis discoveries to advanced selective BCL-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of BRD9 Degradation
These application notes provide a detailed protocol for the detection and quantification of Bromodomain-containing protein 9 (BRD9) degradation using western blot analysis, a technique relevant to research and drug development professionals investigating targeted protein degradation. The protocol is applicable for studying the effects of degrader molecules, such as those targeting BRD9.
Introduction
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1][2] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing for the protein of interest with specific antibodies.[1] These notes provide a comprehensive protocol for assessing the degradation of BRD9, a protein implicated in various cancers, following treatment with a specific degrader.
Experimental Protocols
This section details the step-by-step methodology for performing a western blot analysis to measure the degradation of BRD9 in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HSSYII, OPM2, MOLM-13)
-
Complete cell culture medium
-
BRD9 degrader (and DMSO as a vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detection system)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
For adherent cells, allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BRD9 degrader or for different time points. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant which contains the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer’s instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. A dilution of 1:10000 incubated at room temperature for 1.5 hours has also been reported.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
-
Re-probing (Loading Control):
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as anti-GAPDH or anti-β-actin.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD9 levels against the concentration or time of the degrader treatment to determine degradation efficiency.
Data Presentation
The efficacy of BRD9 degraders can be summarized by their half-maximal degradation concentration (DC₅₀) and half-maximal inhibitory concentration (IC₅₀) values.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) |
|---|---|---|---|
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| VZ185 | - | 4.5 | - |
| DBr-1 | - | 90 | - |
| BRD9 Degrader-2 | - | ≤1.25 | - |
| PROTAC BRD9 Degrader-7 | - | 1.02 | - |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) |
|---|---|---|---|
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |
| QA-68 | MV4;11 | 1 - 10 | 6 |
| QA-68 | SKM-1 | 1 - 10 | 6 |
| QA-68 | Kasumi-1-luc+ | 10 - 100 | 6 |
| dBRD9 | EOL-1 | 4.872 | 7 |
| dBRD9 | A204 | 89.8 | 7 |
Data presented in the tables are compiled from various sources for illustrative purposes.
Visualizations
Experimental Workflow Diagram
Caption: Western Blotting experimental workflow for BRD9 degradation analysis.
Signaling Pathway
BRD9 is a component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. The degradation of BRD9 can impact various downstream cellular processes.
Caption: Simplified diagram of BRD9's role in the SWI/SNF complex and its degradation.
References
Application Notes and Protocols for dBAZ2B, a Selective BAZ2B Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of dBAZ2B, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of the BAZ2B (Bromodomain Adjacent to Zinc Finger Domain 2B) protein. The information presented here is curated from peer-reviewed research to facilitate the design and execution of robust experiments.
Introduction
This compound is a heterobifunctional molecule that induces the degradation of BAZ2B by hijacking the ubiquitin-proteasome system. It achieves this by simultaneously binding to the BAZ2B protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BAZ2B. This targeted protein degradation offers a powerful tool to study the biological functions of BAZ2B.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as reported in the literature. These values are essential for determining the optimal concentration of this compound for in vitro studies.
Table 1: Degradation Efficiency of this compound [1]
| Parameter | Cell Line | Value | Notes |
| DC50 | PC3 | 19 nM | Concentration for 50% maximal degradation. |
| MM1S | Not explicitly stated, but degradation is confirmed. | ||
| Dmax | PC3 | ≥ 97% | Maximum degradation of BAZ2B. |
| MM1S | ≥ 97% | Maximum degradation of BAZ2B. | |
| Time to Onset | PC3, MM1S | ~2 hours | Near-complete degradation observed. |
| Duration of Effect | PC3, MM1S | At least 3 days | Sustained degradation of BAZ2B. |
Table 2: Related Non-selective Degrader dBAZ2 [1]
| Parameter | Target(s) | Cell Line | DC50 | Dmax |
| dBAZ2 | BAZ2A & BAZ2B | PC3 | BAZ2A: 180 nM, BAZ2B: 250 nM | ≥ 97% |
| MM1S | Not explicitly stated, but degradation is confirmed. | ≥ 97% |
Signaling Pathway and Mechanism of Action
This compound functions as a PROTAC. Its mechanism of action involves the recruitment of an E3 ubiquitin ligase to the BAZ2B protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome. This targeted degradation allows for the specific investigation of BAZ2B's role in cellular processes.
Caption: Mechanism of action of this compound as a PROTAC degrader.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and optimal concentration of this compound. These are based on the methodologies described in the primary literature and general best practices.
Cell Culture
-
Cell Lines: PC3 (prostate cancer) and MM.1S (multiple myeloma) cells are recommended based on published data.
-
Culture Medium:
-
PC3: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MM.1S: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Western Blotting for BAZ2B Degradation
This protocol is to confirm the degradation of BAZ2B protein following treatment with this compound.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. A concentration range of 1 nM to 1000 nM is recommended to determine the dose-response curve. Include a vehicle control (DMSO).
-
Treat cells for the desired duration (e.g., 2, 6, 12, 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BAZ2B overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the BAZ2B signal to a loading control (e.g., GAPDH, β-actin).
-
Cell Viability/Cytotoxicity Assay
This protocol is to assess the effect of this compound on cell viability and to determine potential cytotoxic effects at higher concentrations.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A broad concentration range (e.g., 1 nM to 10 µM) is recommended.
-
Treat cells for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Assay (Example):
-
Add MTT reagent (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.
References
Application Notes and Protocols for Determining Protein Degradation Time Course Using a BRD9 Degrader
Note: Information on a specific molecule designated "dBAZ2B" is not publicly available. This document provides a representative protocol and data based on the characteristics of known BRD9 degraders, such as dBRD9-A and AMPTX-1, which are used as illustrative examples. Researchers should adapt these protocols to the specific properties of their molecule of interest.
Introduction
Targeted protein degradation (TPD) is a powerful strategy in drug discovery and chemical biology to eliminate specific proteins of interest from cellular systems. This approach utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein.[1][2] Bromodomain-containing protein 9 (BRD9) is a component of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in various cancers, including acute myeloid leukemia and multiple myeloma.[3] Molecules that induce the degradation of BRD9 have shown potent anti-cancer effects.[3][4]
These application notes provide a comprehensive guide for researchers to determine the optimal treatment time course for a novel BRD9 degrader. The protocols outlined below cover cell treatment, protein extraction, and analysis of protein degradation by Western blotting.
Data Presentation: Time Course of BRD9 Degradation
The efficacy and kinetics of a protein degrader are critical parameters. The following table summarizes representative quantitative data from studies on BRD9 degraders, illustrating the typical time-dependent degradation profile.
| Cell Line | Degrader (Concentration) | Time (hours) | BRD9 Levels (% of Control) | Key Findings |
| MV4-11 | AMPTX-1 (various) | 6 | DC50 = 0.5 nM, Dmax = 93% | Potent degradation at 6 hours. |
| MCF-7 | AMPTX-1 (various) | 6 | DC50 = 2 nM, Dmax = 70% | Potent degradation at 6 hours. |
| BRD9-HiBiT | AMPTX-1 | 0, 1, 2, 4, 6, 8, 24 | Time-dependent degradation observed over 24 hours. | Live-cell assay shows progressive degradation. |
| OPM2, H929 | dBRD9-A | 5 days | Growth inhibition (IC50 10-100 nM) | Long-term treatment leads to cell growth inhibition. |
| Kasumi-1 | dTAG-47 | 0, 0.5, 1, 2, 6, 24 | Rapid degradation observed within 30 minutes. | Demonstrates rapid kinetics of a tagged protein degradation system. |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MV4-11 for leukemia, MCF-7 for breast cancer) in appropriate cell culture plates (e.g., 6-well plates). Allow cells to adhere and reach approximately 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of the BRD9 degrader in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the experiment.
-
Treatment: Treat the cells with the BRD9 degrader at various concentrations and for different durations (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) to establish a time-course. Include a vehicle-only control (e.g., DMSO) for comparison.
II. Cell Lysis and Protein Quantification
-
Cell Harvesting: After the treatment period, place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the adherent cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with gentle agitation. Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-cooled tube.
-
Protein Concentration Measurement: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for subsequent analysis.
III. Western Blotting for BRD9 Degradation Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet, semi-dry, or dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the corresponding loading control band intensity for each time point and treatment condition.
Visualizations
Caption: Experimental workflow for a protein degradation time course study.
Caption: General signaling pathway of targeted protein degradation.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for dBAZ2B in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dBAZ2B, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BAZ2B (Bromodomain Adjacent to Zinc Finger Domain 2B) protein, in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) assays. This document outlines detailed protocols for investigating the BAZ2B interactome and the impact of its degradation on protein-protein interactions, followed by analysis using Western blotting or mass spectrometry.
Introduction to this compound and BAZ2B Function
BAZ2B is a large, multidomain protein that functions as a subunit of the ATP-dependent chromatin remodeling complexes BRF-1 and BRF-5 ISWI. These complexes play a crucial role in regulating gene expression by modulating chromatin structure. BAZ2B contains a bromodomain that recognizes and binds to acetylated histones, tethering the remodeling complex to specific chromatin regions. Through its association with core components like SMARCA1 and SMARCA5/SNF2H, BAZ2B is implicated in various cellular processes, including transcriptional regulation and DNA damage repair.
This compound is a heterobifunctional molecule designed to induce the selective degradation of BAZ2B by hijacking the ubiquitin-proteasome system. It consists of a ligand that binds to BAZ2B, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BAZ2B. With a reported DC50 of 19 nM and near-complete protein degradation within 2 hours of treatment, this compound serves as a powerful tool for studying the functional consequences of acute BAZ2B loss.
Immunoprecipitation is a powerful technique to isolate BAZ2B and its interacting partners from complex cellular mixtures. By using a specific antibody against BAZ2B, the entire protein complex can be captured. Subsequent analysis by Western blotting can confirm the presence of known interactors, while mass spectrometry provides an unbiased, global view of the BAZ2B interactome. Applying this compound in conjunction with immunoprecipitation allows for a dynamic understanding of how BAZ2B degradation affects its association with other proteins, providing valuable insights into the composition and stability of BAZ2B-containing complexes.
Data Presentation
The following tables summarize hypothetical quantitative data from a co-immunoprecipitation experiment coupled with mass spectrometry (co-IP-MS) to identify BAZ2B-interacting proteins and the effect of this compound treatment.
Table 1: Quantitative Mass Spectrometry Analysis of BAZ2B Interacting Proteins. This table lists known and potential BAZ2B interactors identified by co-IP-MS from vehicle-treated cells. The data is presented with hypothetical relative abundance values.
| Protein | Gene Name | Function | Relative Abundance (Vehicle) |
| Bromodomain adjacent to zinc finger domain protein 2B | BAZ2B | Bait Protein | 100 |
| SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 1 | SMARCA1 | Core component of ISWI chromatin remodeling complex | 85 |
| SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 5 | SMARCA5 | Core component of ISWI chromatin remodeling complex | 92 |
| Histone-lysine N-methyltransferase EHMT1 | EHMT1 | Histone methyltransferase | 45 |
| Histone H3 | H3F3A/B | Component of the nucleosome | 60 |
| Histone H4 | HIST1H4A-L | Component of the nucleosome | 58 |
| Histone H2A | H2AC4 | Component of the nucleosome | 30 |
| Histone H2B | H2BC3 | Component of the nucleosome | 28 |
Table 2: Effect of this compound Treatment on the BAZ2B Interactome. This table illustrates the expected changes in the relative abundance of BAZ2B and its key interacting partners following treatment with this compound (100 nM for 4 hours). A significant reduction in the abundance of BAZ2B and its core interaction partners is anticipated.
| Protein | Gene Name | Relative Abundance (Vehicle) | Relative Abundance (this compound) | Fold Change |
| Bromodomain adjacent to zinc finger domain protein 2B | BAZ2B | 100 | 5 | -20.0 |
| SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 1 | SMARCA1 | 85 | 10 | -8.5 |
| SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 5 | SMARCA5 | 92 | 12 | -7.7 |
| Histone-lysine N-methyltransferase EHMT1 | EHMT1 | 45 | 8 | -5.6 |
| Histone H3 | H3F3A/B | 60 | 55 | -1.1 |
| Histone H4 | HIST1H4A-L | 58 | 54 | -1.1 |
| Histone H2A | H2AC4 | 30 | 28 | -1.1 |
| Histone H2B | H2BC3 | 28 | 26 | -1.1 |
Mandatory Visualizations
Caption: BAZ2B in the ISWI Chromatin Remodeling Complex.
Caption: this compound Immunoprecipitation Experimental Workflow.
Experimental Protocols
Protocol 1: Immunoprecipitation of BAZ2B for Western Blot Analysis
This protocol describes the immunoprecipitation of endogenous BAZ2B from cultured cells treated with this compound or a vehicle control, followed by detection of co-precipitated proteins by Western blotting.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-BAZ2B antibody, IP-grade
-
Normal Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for the desired time (e.g., 4 hours). A time course and dose-response experiment is recommended to determine optimal degradation conditions for your cell line.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 15-30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20-30 µL of Protein A/G magnetic bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-BAZ2B antibody. For a negative control, add an equivalent amount of Normal Rabbit IgG to a separate aliquot of lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic bead slurry to each sample.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Sample Preparation for Western Blot:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads on a magnetic stand and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against BAZ2B and its expected interacting partners.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Co-Immunoprecipitation of BAZ2B for Mass Spectrometry Analysis
This protocol is designed for the identification of BAZ2B-interacting proteins and to quantitatively assess changes in the interactome upon this compound treatment using mass spectrometry.
Materials:
-
Same as Protocol 1, with the following modifications:
-
Lysis Buffer should be a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) to preserve protein complexes.
-
Wash Buffer should be of low stringency (e.g., the same as the lysis buffer without detergent or with a lower concentration).
-
Elution can be performed using a non-denaturing method (e.g., glycine-HCl, pH 2.5) or on-bead digestion.
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from Protocol 1. It is recommended to scale up the amount of starting material (e.g., 5-10 mg of total protein lysate per condition).
-
-
Immunoprecipitation and Washing:
-
Follow steps 3-5 from Protocol 1. Perform at least four to five washes to minimize non-specific binding.
-
-
Elution for Mass Spectrometry:
-
Option A: On-Bead Digestion:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
-
Option B: Acid Elution:
-
Add 50-100 µL of 0.1 M glycine-HCl, pH 2.5 to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the eluate to a new tube. Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.
-
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the peptide samples using C18 StageTips or equivalent.
-
Lyophilize the samples and resuspend in a buffer compatible with LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples on a high-resolution mass spectrometer.
-
Identify and quantify proteins using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly depleted from the BAZ2B immunoprecipitates in the this compound-treated samples compared to the vehicle-treated samples. These proteins represent bona fide BAZ2B interactors.
-
Application Notes and Protocols for Studying dBAZ2B Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bromodomain adjacent to zinc finger 2B (BAZ2B) is a critical component of chromatin remodeling complexes, playing a significant role in the regulation of gene expression. In humans, loss of BAZ2B function has been linked to neurodevelopmental disorders, including developmental delay, intellectual disability, and autism spectrum disorder.[1][2][3] The BAZ2B protein is a member of the bromodomain family, which are "readers" of epigenetic marks, specifically recognizing acetylated lysine (B10760008) residues on histones and other proteins.[4][5] The bromodomain of BAZ2B has been shown to bind to acetylated histone H3 at lysine 14 (H3K14ac), a mark generally associated with active gene transcription.
The Drosophila melanogaster homolog of BAZ2B, referred to as dBAZ2B, is thought to function similarly to the Acf1 protein, a component of the ISWI ATP-dependent chromatin remodeling complex. This suggests a role for this compound in nucleosome mobilization and the regulation of DNA accessibility for processes like transcription. Given the conservation of function, Drosophila serves as a powerful model organism to dissect the molecular mechanisms and cellular consequences of this compound activity.
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the effects of this compound. Detailed protocols for key experimental techniques, including gene knockdown, chromatin immunoprecipitation followed by sequencing (ChIP-seq), and RNA sequencing (RNA-seq) in Drosophila models are provided.
Key Experimental Strategies
A multi-faceted approach is recommended to elucidate the function of this compound. This involves perturbing this compound levels, identifying its genomic targets, and characterizing the resulting changes in gene expression.
Functional Analysis through Gene Knockdown
To understand the cellular role of this compound, its expression can be reduced or eliminated using RNA interference (RNAi) in Drosophila cell lines (e.g., S2 cells) or by generating knockout/knockdown fly lines. The phenotypic consequences of this compound depletion can then be assessed at the molecular, cellular, and organismal levels.
Identification of Genomic Targets by ChIP-seq
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the specific genomic regions where this compound binds. This provides direct evidence of this compound's role in regulating specific genes and genomic elements.
Transcriptional Profiling by RNA-seq
To determine the impact of this compound on gene expression, RNA sequencing (RNA-seq) can be performed on cells or tissues with altered this compound levels. This will reveal which genes are up- or down-regulated upon this compound perturbation, providing insights into the downstream signaling pathways and cellular processes it controls.
Data Presentation
Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison. Below are example tables for presenting key findings.
Table 1: Quantitative Analysis of this compound Knockdown Efficiency
| Experimental Condition | Method | Target Gene | Relative mRNA Expression (Fold Change) | Protein Level Reduction (%) |
| Control (e.g., scrambled siRNA) | qRT-PCR | This compound | 1.0 | 0 |
| This compound siRNA #1 | qRT-PCR | This compound | 0.25 | 75 |
| This compound siRNA #2 | qRT-PCR | This compound | 0.30 | 70 |
| Control (e.g., scrambled siRNA) | Western Blot | This compound | N/A | 0 |
| This compound siRNA #1 | Western Blot | This compound | N/A | 80 |
| This compound siRNA #2 | Western Blot | This compound | N/A | 72 |
Table 2: Summary of this compound ChIP-seq Results
| Sample | Total Reads | Mapped Reads (%) | Peaks Identified | Enriched Genomic Features | Top 5 Enriched GO Terms for Target Genes |
| This compound ChIP | 50,000,000 | 90 | 5,234 | Promoters (45%), Enhancers (25%), Gene bodies (20%) | 1. Chromatin organization2. Regulation of transcription3. Neurogenesis4. Cell cycle5. Signal transduction |
| Input DNA | 50,000,000 | 92 | 150 | N/A | N/A |
Table 3: Differentially Expressed Genes upon this compound Knockdown (RNA-seq)
| Gene ID | Gene Name | Log2 Fold Change | p-value | FDR | Biological Process |
| FBgn0031254 | gene-A | 2.5 | 1.2e-8 | 2.5e-7 | Nervous system development |
| FBgn0004644 | gene-B | -1.8 | 3.4e-7 | 5.1e-6 | Cell adhesion |
| FBgn0039329 | gene-C | 1.5 | 5.6e-6 | 7.8e-5 | Transcription factor activity |
| FBgn0029656 | gene-D | -2.1 | 8.9e-6 | 1.2e-4 | Response to stimulus |
Experimental Protocols
Protocol 1: RNAi-mediated Knockdown of this compound in Drosophila S2 Cells
This protocol describes the transient knockdown of this compound in Drosophila S2 cells using double-stranded RNA (dsRNA).
Materials:
-
Drosophila S2 cells
-
Schneider's Drosophila Medium supplemented with 10% FBS
-
dsRNA targeting this compound (and a non-targeting control)
-
Transfection reagent (e.g., DharmaFECT)
-
Serum-free medium
-
6-well tissue culture plates
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents
Procedure:
-
Cell Seeding: Seed 1 x 10^6 S2 cells per well in a 6-well plate in 2 ml of complete Schneider's medium and allow them to attach overnight.
-
dsRNA Preparation: Prepare dsRNA targeting this compound using in vitro transcription from a PCR template containing T7 promoter sequences.
-
Transfection Complex Formation:
-
Dilute 10 µg of dsRNA in 200 µl of serum-free medium.
-
In a separate tube, dilute 5 µl of transfection reagent in 200 µl of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted dsRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 405 µl of transfection complex drop-wise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 25°C.
-
Harvesting:
-
For RNA analysis, lyse the cells directly in the well using 1 ml of TRIzol reagent.
-
For protein analysis, wash the cells with PBS and lyse in RIPA buffer.
-
-
Analysis:
-
Assess knockdown efficiency at the mRNA level using qRT-PCR.
-
Assess knockdown efficiency at the protein level using Western blotting.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) from Drosophila S2 Cells
This protocol outlines the steps for performing ChIP to identify this compound binding sites.
Materials:
-
Drosophila S2 cells
-
Formaldehyde (B43269) (37%)
-
Lysis buffer (e.g., RIPA buffer)
-
Sonicator
-
Anti-dBAZ2B antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Qubit dsDNA HS Assay Kit
-
qPCR reagents
Procedure:
-
Cross-linking:
-
To 1 x 10^7 S2 cells in a 10 cm plate, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and resuspend in 1 ml of lysis buffer.
-
Incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear chromatin to an average size of 200-500 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a fraction of the chromatin with 5 µg of anti-dBAZ2B antibody or control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2 hours.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads with elution buffer.
-
Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using a Qubit fluorometer.
-
Perform qPCR on known target and non-target gene promoters to validate the ChIP.
-
Prepare libraries for high-throughput sequencing (ChIP-seq).
-
Protocol 3: RNA Sequencing (RNA-seq) from Drosophila S2 Cells
This protocol describes the preparation of RNA-seq libraries from total RNA.
Materials:
-
Total RNA isolated from control and this compound knockdown S2 cells
-
Oligo(dT) magnetic beads
-
RNA fragmentation buffer
-
First-strand synthesis buffer and enzyme mix
-
Second-strand synthesis buffer and enzyme mix
-
End-repair mix
-
A-tailing mix
-
Sequencing adapters
-
Ligation mix
-
PCR master mix and primers
-
Agencourt AMPure XP beads
Procedure:
-
mRNA Isolation: Isolate poly(A)+ mRNA from 1-5 µg of total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming:
-
Fragment the mRNA in fragmentation buffer at 94°C for 3-5 minutes.
-
Prime the fragmented RNA with random hexamers.
-
-
cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase.
-
Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
-
Library Preparation:
-
Perform end-repair on the double-stranded cDNA.
-
Add a single 'A' base to the 3' ends of the cDNA fragments.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Size Selection and Amplification:
-
Purify the ligation products and select for a specific size range (e.g., 200-400 bp) using AMPure XP beads.
-
Amplify the size-selected library by PCR.
-
-
Library Quantification and Sequencing:
-
Quantify the final library using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.
-
Sequence the library on an Illumina platform.
-
Visualizations
This compound Functional Genomics Workflow
Caption: Workflow for investigating this compound function.
Postulated this compound Signaling Pathway
Caption: Hypothesized this compound signaling cascade.
References
- 1. BAZ2B haploinsufficiency as a cause of developmental delay, intellectual disability and autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurodevelopmental and other phenotypes recurrently associated with heterozygous BAZ2B loss-of-function variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAZ2B haploinsufficiency as a cause of developmental delay, intellectual disability, and autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation Experiments from Whole Drosophila Embryos or Larval Imaginal Discs [bio-protocol.org]
- 5. abo.com.pl [abo.com.pl]
Measuring BAZ2B Degradation by dBAZ2B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that facilitate this process by hijacking the cell's natural protein disposal machinery. dBAZ2B is a first-in-class PROTAC designed to selectively induce the degradation of Bromodomain Adjacent to Zinc Finger Domain 2B (BAZ2B), a protein implicated in various diseases due to its role in chromatin remodeling.[1][2]
These application notes provide detailed protocols for the measurement and characterization of this compound-mediated BAZ2B degradation, offering researchers the necessary tools to investigate its therapeutic potential. The methodologies described herein are essential for determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Signaling Pathway and Mechanism of Action
BAZ2B is a regulatory subunit of the ATP-dependent chromatin remodeling complexes BRF1 and BRF5.[3][4] These complexes play a crucial role in regulating DNA accessibility and gene transcription by controlling nucleosome positioning.[3] The bromodomain of BAZ2B specifically recognizes acetylated lysine (B10760008) residues on histone tails, tethering the remodeling complex to specific chromatin regions. Dysregulation of BAZ2B function has been associated with various diseases, including cancer.
This compound is a heterobifunctional molecule consisting of a ligand that binds to BAZ2B, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation between BAZ2B, this compound, and the E3 ligase leads to the polyubiquitination of BAZ2B, marking it for degradation by the 26S proteasome. The removal of BAZ2B from the cell disrupts its function in chromatin remodeling, thereby impacting gene expression programs that may be driving disease.
References
- 1. Collection - Discovery of First-in-Class BAZ2A/B and BAZ2B-Selective Degraders - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for dBAZ2B in Specific Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
dBAZ2B is a first-in-class, selective degrader of the bromodomain adjacent to zinc finger domain 2B (BAZ2B) protein.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective, proteasome-dependent degradation of BAZ2B, offering a powerful tool to probe its function and assess its therapeutic potential in various cancers.[1] BAZ2B is a key component of chromatin remodeling complexes and has been implicated in the regulation of gene expression programs that drive cancer cell proliferation and survival.[2][3] These application notes provide a summary of the known activity of this compound in specific cancer cell lines and detailed protocols for its experimental application.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to BAZ2B and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BAZ2B, marking it for degradation by the 26S proteasome. The degradation of BAZ2B disrupts its role in chromatin remodeling, leading to alterations in gene expression and subsequent anti-cancer effects.
References
- 1. The Master Regulator protein BAZ2B can reprogram human hematopoietic lineage-committed progenitors into a multipotent state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing dBAZ2B Concentration for Maximum Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing dBAZ2B concentration for achieving maximum degradation of the BAZ2B protein in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Bromodomain Adjacent to Zinc Finger Domain 2B (BAZ2B) protein. It is a heterobifunctional molecule that simultaneously binds to the BAZ2B protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BAZ2B, marking it for degradation by the 26S proteasome. This targeted degradation approach allows for the specific removal of the BAZ2B protein from the cellular environment.
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, published data indicates that this compound is highly potent. A DC50 (concentration for 50% degradation) of 19 nM has been reported in PC3 and MM1S cells, with maximal degradation (Dmax) of ≥ 97% observed at concentrations around this value.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How long does it take for this compound to degrade BAZ2B?
A3: this compound induces rapid degradation of the BAZ2B protein. Studies have shown that degradation is almost complete within 2 hours of treatment and can be sustained for at least 3 days.[1] A time-course experiment is recommended to determine the optimal treatment duration for your experimental goals.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid the hook effect, it is crucial to perform a wide dose-response experiment to identify the concentration that yields maximal degradation before a potential decrease at higher concentrations.
Q5: What is a suitable negative control for this compound experiments?
A5: An ideal negative control is a molecule structurally similar to this compound that is unable to induce degradation. This could be a compound where the warhead that binds to BAZ2B is inactive, or the E3 ligase ligand is modified to prevent binding to VHL. Often, an epimer or an enantiomer of the active compound can serve as a negative control. For this compound, a compound with a modification that disrupts the formation of the ternary complex would be a suitable negative control to ensure the observed degradation is specific to the PROTAC mechanism. While a specific inactive version of this compound may not be commercially available, using the warhead molecule alone (the BAZ2B inhibitor) can control for effects related to target binding without degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low BAZ2B degradation | 1. Suboptimal this compound concentration. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration. |
| 2. Insufficient treatment time. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation period. | |
| 3. Low VHL E3 ligase expression in the cell line. | 3. Confirm VHL expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line. | |
| 4. Poor cell permeability of this compound. | 4. While this compound has shown efficacy in PC3 and MM1S cells, permeability can be cell-line dependent. If suspected, consult literature for methods to assess cell permeability of small molecules. | |
| 5. Issues with Western blot protocol. | 5. Ensure the BAZ2B antibody is validated for Western blotting and use a positive control lysate to confirm antibody function. Optimize lysis buffer and protein loading amounts. | |
| High cell toxicity | 1. This compound concentration is too high. | 1. Lower the concentration of this compound. Determine the IC50 for cell viability and use concentrations well below this value for degradation experiments. |
| 2. Off-target effects. | 2. Use a negative control to confirm that the toxicity is not a general effect of the compound. Perform proteomics studies to identify potential off-target proteins. | |
| Variability in results | 1. Inconsistent cell culture conditions. | 1. Maintain consistent cell density, passage number, and growth conditions for all experiments. |
| 2. Inaccurate pipetting or dilutions. | 2. Use calibrated pipettes and perform serial dilutions carefully. | |
| 3. Uneven protein loading in Western blot. | 3. Quantify protein concentration accurately using a BCA or similar assay and use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to determine the DC50 and Dmax of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., PC3, MM1S)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well or 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well or 6-well plates and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against BAZ2B and a loading control antibody (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BAZ2B band intensity to the loading control.
-
Calculate the percentage of BAZ2B degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 and Dmax.
-
Time-Course Experiment for BAZ2B Degradation
This protocol helps to determine the kinetics of this compound-mediated BAZ2B degradation.
Procedure:
-
Cell Seeding: Seed cells as described in the dose-response protocol.
-
Treatment: Treat the cells with an optimal concentration of this compound (determined from the dose-response experiment) or vehicle control.
-
Incubation and Lysis: Lyse the cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Western Blotting and Data Analysis: Perform Western blotting and data analysis as described in the dose-response protocol to determine the level of BAZ2B protein at each time point.
Data Presentation
Table 1: Quantitative Data for this compound-mediated Degradation of BAZ2B
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time for Max Degradation (hours) |
| This compound | BAZ2B | PC3, MM1S | 19 | ≥ 97 | ~2 |
Data sourced from Palaferri et al., ACS Med. Chem. Lett. 2025.[1]
Visualizations
Caption: Mechanism of this compound-mediated BAZ2B degradation.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
how to improve dBAZ2B efficacy in experiments
Welcome to the technical support center for dBAZ2B, a first-in-class selective BAZ2B protein degrader. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to enhance the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed for the selective degradation of the BAZ2B (Bromodomain Adjacent to Zinc Finger Domain 2B) protein. It is a heterobifunctional molecule that simultaneously binds to the BAZ2B protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of BAZ2B, marking it for degradation by the proteasome. This targeted degradation approach allows for the study of the specific functions of BAZ2B.[1][2]
Q2: What are the key parameters to consider for this compound efficacy?
A2: The efficacy of this compound is primarily determined by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). For this compound, the reported DC50 is 19 nM with a Dmax of ≥ 97% in prostate cancer (PC3) and multiple myeloma (MM1S) cell lines.[1][2][3] Optimal efficacy is also dependent on the experimental conditions, including cell line, concentration, and incubation time.
Q3: How quickly does this compound induce degradation and for how long is the effect maintained?
A3: this compound induces near-complete degradation of the BAZ2B protein within 2 hours of treatment. The degradation effect has been shown to be sustained for at least 3 days.[1][2]
Q4: Is this compound selective for BAZ2B over its homolog BAZ2A?
A4: Yes, this compound is highly selective for BAZ2B. Interestingly, treatment with this compound has been observed to lead to an increase in BAZ2A levels, a phenomenon that is not dependent on BAZ2B degradation.[1] This selectivity makes this compound a valuable tool for dissecting the distinct biological roles of BAZ2B.
Q5: What are appropriate negative controls for experiments with this compound?
A5: An appropriate negative control would be a molecule that is structurally similar to this compound but is unable to induce degradation. This could be achieved by using a version of the molecule where the VHL ligand is mutated or absent, preventing recruitment of the E3 ligase. Additionally, using a non-targeting PROTAC can help to control for off-target effects of the PROTAC technology itself.
Troubleshooting Guide
Problem 1: Suboptimal or no degradation of BAZ2B.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. While the reported DC50 is 19 nM, this can vary. A typical starting range for a dose-response curve could be from 1 nM to 1 µM.
-
-
Possible Cause 2: Insufficient incubation time.
-
Possible Cause 3: Low expression of VHL E3 ligase in the chosen cell line.
-
Solution: Verify the expression levels of VHL in your cell line using Western blotting or qPCR. If VHL expression is low, consider using a different cell line known to have higher VHL expression.
-
-
Possible Cause 4: The "Hook Effect".
-
Solution: At very high concentrations, PROTAC efficacy can decrease due to the formation of binary complexes (this compound-BAZ2B or this compound-VHL) instead of the productive ternary complex. If you observe decreased degradation at higher concentrations, reduce the concentration of this compound. A comprehensive dose-response curve will help identify the optimal concentration window and avoid the hook effect.
-
Problem 2: High cell toxicity or unexpected off-target effects.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Lower the concentration of this compound. Determine the IC50 for cell viability using a cell viability assay and use concentrations well below this value for your degradation experiments.
-
-
Possible Cause 2: Off-target effects of this compound.
-
Solution: To confirm that the observed phenotype is due to BAZ2B degradation, a rescue experiment can be performed by overexpressing a degradation-resistant mutant of BAZ2B. Additionally, consider performing proteomics studies to identify potential off-target proteins that are degraded upon this compound treatment.
-
Quantitative Data Summary
The following table summarizes the key efficacy parameters of this compound in two different cell lines as reported in the literature.
| Parameter | PC3 (Prostate Cancer) | MM1S (Multiple Myeloma) | Reference |
| DC50 | 19 nM | 19 nM | [1][2][3] |
| Dmax | ≥ 97% | ≥ 97% | [1][2][3] |
| Time to Dmax | ~ 2 hours | ~ 2 hours | [1][2] |
| Duration of Degradation | ≥ 3 days | ≥ 3 days | [1][2] |
Experimental Protocols
1. Cell Culture of PC3 and MM1S Cells
-
PC3 Cells:
-
Media: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend in fresh medium for plating.
-
-
MM1S Cells:
-
Media: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
-
2. Western Blotting for BAZ2B Degradation
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BAZ2B overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using image analysis software and normalize the BAZ2B band intensity to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound-mediated protein degradation.
Caption: Role of BAZ2B in chromatin remodeling and transcription.
Caption: Troubleshooting workflow for suboptimal this compound-mediated degradation.
References
PROTAC Degrader Experiments: Technical Support Center
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during PROTAC (Proteolysis Targeting Chimera) experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and key experimental protocols to facilitate your targeted protein degradation research.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
The "hook effect" is a phenomenon where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2][3] This results in a characteristic bell-shaped dose-response curve.[2][4] The effect occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for degradation.
Mitigation Strategies:
-
Dose-Response Curve: Conduct experiments across a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to characterize the hook effect.
-
Lower Concentrations: Utilize the PROTAC at lower, optimized concentrations that favor the formation of the ternary complex.
-
Linker Optimization: Modifying the linker can enhance the stability and cooperativity of the ternary complex, potentially reducing the hook effect.
Q2: Why is my PROTAC not showing any degradation of the target protein?
There are several potential reasons for a lack of degradation:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended target protein or the E3 ligase within the cell.
-
Inefficient Ternary Complex Formation: Even with binary engagement, the PROTAC may not effectively bring the target protein and E3 ligase together to form a stable and productive ternary complex.
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be a suitable ligase for the target protein.
-
No Ubiquitination: A ternary complex may form, but its conformation might not be conducive for the E3 ligase to ubiquitinate the target protein.
Q3: How can I improve the solubility and permeability of my PROTAC?
Poor solubility and permeability are common challenges for PROTACs due to their high molecular weight and complex structures.
Strategies for Improvement:
-
Linker Modification: Incorporating more polar or rigid motifs, such as piperazine (B1678402) or piperidine, into the linker can enhance solubility and permeability. Introducing intramolecular hydrogen bonds can also create a more compact structure.
-
Formulation Strategies: For in vivo studies, formulation approaches like amorphous solid dispersions or lipid-based formulations can improve solubility.
-
Prodrug Approach: Masking polar groups through a prodrug strategy can improve cell uptake.
Q4: My PROTAC is causing off-target effects. How can I increase its selectivity?
Off-target effects occur when a PROTAC degrades proteins other than the intended target.
Strategies to Enhance Selectivity:
-
Optimize the Target-Binding Warhead: Employing a more selective binder for the protein of interest is a primary strategy.
-
Modify the Linker: The linker's length, rigidity, and attachment points can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.
-
Change the E3 Ligase: Different E3 ligases have distinct endogenous substrates. Switching the recruited E3 ligase can alter the off-target profile.
-
Quantitative Proteomics: Techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics can provide a global view of protein level changes, helping to identify off-target effects early in the development process.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem: Lack of Target Degradation
If your PROTAC is not inducing degradation of the target protein, follow this troubleshooting workflow:
Problem: Inconsistent Degradation Results
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | Standardize cell culture conditions, including cell passage number, confluency, and health. Use cells within a defined passage number range and ensure consistent seeding densities. |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
| Assay Conditions | Ensure consistent incubation times and reagent concentrations. Optimize antibody concentrations for Western blotting. |
Problem: Poor In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | Characterize the PK properties of your PROTAC, including half-life and exposure in the target tissue. |
| Low Bioavailability | For oral administration, consider formulation strategies to improve solubility and absorption. |
| Metabolic Instability | Identify and block sites of metabolism on the PROTAC molecule, often within the linker. |
Key Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and image the blot.
-
Analysis: Perform densitometry analysis to quantify the relative protein levels, normalizing the target protein signal to the loading control signal.
Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the PROTAC-induced proximity of the target protein and the E3 ligase.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Methodology:
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC in assay buffer.
-
Reagent Preparation: In a microplate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Incubation: Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC. Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Antibody Addition: Add the TR-FRET donor and acceptor-labeled antibodies.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Analysis: Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal indicates the formation of the ternary complex.
Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the PROTAC binds to its target protein within a cellular context.
Methodology:
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase enzyme.
-
Cell Seeding: Plate the engineered cells in a 96-well plate.
-
Treatment: Add the NanoBRET™ tracer and a serial dilution of the PROTAC to the cells.
-
Incubation: Incubate the plate to allow for binding to reach equilibrium.
-
Detection: Add the NanoBRET™ substrate and measure the BRET signal.
-
Analysis: A decrease in the BRET signal with increasing PROTAC concentration indicates that the PROTAC is engaging the target protein and displacing the tracer.
Signaling Pathways and Mechanisms
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to degrade a specific target protein.
Optimizing PROTAC Design: A Decision Tree
The design of a PROTAC is a multi-parameter optimization problem. The following decision tree illustrates key considerations.
References
Technical Support Center: Minimizing Off-Target Effects of dBAZ2B
Welcome to the technical support center for dBAZ2B, a selective degrader of the BAZ2B protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential challenges, with a focus on understanding and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively induce the degradation of the BAZ2B (Bromodomain adjacent to zinc finger domain protein 2B) protein. It functions by simultaneously binding to BAZ2B and an E3 ubiquitin ligase. This proximity facilitates the tagging of BAZ2B with ubiquitin, marking it for degradation by the cell's proteasome. This leads to the selective removal of the BAZ2B protein from the cell.[1]
Q2: What is the reported on-target activity of this compound?
A2: The discovery of this compound reported the following on-target degradation performance:
| Parameter | Value | Cell Lines |
| DC50 | 19 nM | PC3 and MM1S |
| Dmax | ≥ 97% | PC3 and MM1S |
-
DC50 : The concentration of this compound required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of protein degradation achievable with this compound.
Degradation of BAZ2B by this compound was observed to be nearly complete within 2 hours of treatment and was sustained for at least 3 days.[1]
Q3: Is this compound selective for BAZ2B over other proteins?
A3: this compound was designed and reported to be a selective degrader of BAZ2B.[1] Specifically, it was shown to be selective for BAZ2B over its close homolog, BAZ2A. However, a comprehensive off-target profile for this compound across the entire proteome has not been made publicly available. Therefore, it is crucial for researchers to empirically validate its selectivity in their specific experimental system.
Q4: What are the potential sources of off-target effects for a PROTAC like this compound?
A4: Off-target effects with PROTACs can arise from several mechanisms:
-
Degradation-dependent off-targets: The this compound molecule could induce the degradation of proteins other than BAZ2B. This might occur if other proteins share structural similarities with the BAZ2B bromodomain or if the ternary complex (this compound, E3 ligase, and another protein) forms non-selectively.
-
Degradation-independent off-targets: The this compound molecule itself, independent of its degradation-inducing activity, could have pharmacological effects. These effects might be caused by the binding of its BAZ2B-targeting or E3 ligase-recruiting moieties to other cellular components.
-
Pathway-related effects: The intended degradation of BAZ2B can lead to downstream changes in cellular signaling pathways, which could be misinterpreted as off-target effects.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This guide provides a structured approach to identifying and minimizing potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Unexplained Phenotype Observed
Q: I am observing a cellular phenotype that I cannot directly attribute to BAZ2B degradation. How can I determine if this is an off-target effect of this compound?
A: This is a critical question when working with targeted degraders. A multi-step approach is recommended to dissect the origin of the observed phenotype.
Step 1: Confirm On-Target Degradation
-
Action: Perform a dose-response experiment and a time-course analysis of BAZ2B degradation using Western blotting or targeted mass spectrometry.
-
Rationale: This will confirm that this compound is effectively degrading its intended target at the concentrations and time points where the phenotype is observed.
Step 2: Use Negative Controls
-
Action: Synthesize or obtain a negative control compound. An ideal negative control would be a molecule that is structurally similar to this compound but is incapable of forming a productive ternary complex. This could be achieved by introducing a mutation in the E3 ligase-binding moiety or the BAZ2B-binding moiety.
-
Rationale: If the phenotype persists with the negative control, it is likely a degradation-independent off-target effect. If the phenotype is absent with the negative control, it is likely dependent on the degradation machinery.
Step 3: Perform a Rescue Experiment
-
Action: If possible, express a degradation-resistant mutant of BAZ2B in your cells. This mutant should still be functional but not recognized by this compound.
-
Rationale: If the expression of the degradation-resistant BAZ2B mutant reverses the observed phenotype in the presence of this compound, it strongly suggests that the phenotype is an on-target effect.
Issue 2: Concerns About the Specificity of this compound
Q: How can I proactively assess the selectivity of this compound in my cell model?
A: A comprehensive understanding of this compound's selectivity is key to interpreting your experimental results accurately. The following experimental approaches are recommended.
1. Global Proteomics Analysis (Mass Spectrometry)
-
Purpose: To identify all proteins that are degraded upon this compound treatment.
-
Recommendation: Perform a quantitative proteomic screen (e.g., using SILAC, TMT, or label-free quantification) comparing cells treated with this compound to vehicle-treated and negative control-treated cells. It is advisable to use a shorter treatment duration (e.g., 4-8 hours) to enrich for direct degradation targets rather than downstream secondary effects.
2. Cellular Thermal Shift Assay (CETSA)
-
Purpose: To identify proteins that physically engage with this compound in intact cells.
-
Recommendation: CETSA can be used to assess target engagement. A shift in the thermal stability of a protein in the presence of this compound indicates a direct interaction. This can help identify both the intended target and potential off-targets that are bound but not necessarily degraded.
3. NanoBRET™ Ternary Complex Formation Assays
-
Purpose: To monitor the formation of the ternary complex (BAZ2B::this compound::E3 ligase) in live cells.
-
Recommendation: This assay can provide insights into the efficiency of ternary complex formation, which is a prerequisite for degradation. It can also be adapted to screen for off-target ternary complex formation with other potential protein targets.
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 70-80% confluency.
-
Treat cells with this compound at a concentration known to induce robust BAZ2B degradation (e.g., 100 nM).
-
Include a vehicle control (e.g., DMSO) and a negative control this compound analog.
-
Incubate for a defined period (e.g., 6 hours) to focus on direct degradation events.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
-
Peptide Labeling (for TMT or iTRAQ):
-
Label the peptide samples from each condition with the respective isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the controls. Proteins that are significantly downregulated are potential off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
-
Heating Step:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble BAZ2B and other potential targets at each temperature point using Western blotting or other detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melt curves.
-
A shift in the melt curve to a higher temperature in the presence of this compound indicates target stabilization and therefore engagement.
-
Visualizations
Caption: Mechanism of action of the this compound PROTAC.
References
dBAZ2B stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of dBAZ2B, a first-in-class PROTAC degrader selective for BAZ2B.[1] Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to selectively induce the degradation of the BAZ2B protein.[1] It functions by simultaneously binding to the BAZ2B protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BAZ2B, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the study of the specific biological functions of BAZ2B.[1][2][3]
Q2: How should I store the solid this compound compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q3: What is the best way to prepare and store this compound solutions?
A3: It is recommended to prepare a concentrated stock solution of this compound in an anhydrous solvent such as DMSO. For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage, aliquots can be kept at -20°C.
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can arise from several factors. One common issue with PROTACs is their stability in cell media. Some components of media can lead to hydrolysis and inactivation of the compound. It is also crucial to ensure the complete dissolution of this compound when preparing solutions and to minimize freeze-thaw cycles of the stock solution. Refer to the troubleshooting guide below for a more detailed workflow to identify the potential cause.
Q5: What is the expected timeframe for BAZ2B degradation after treatment with this compound?
A5: Degradation of BAZ2B by this compound has been observed to be nearly complete within 2 hours of treatment in PC3 and MM1S cells and is maintained for at least 3 days.
Storage and Stability Data
Proper storage is crucial to prevent the degradation of this compound and to ensure its stability and activity. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Reconstitution and Preparation of this compound Stock Solution
This protocol outlines the procedure for preparing a stock solution of this compound.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into single-use, light-protected, low-binding tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visualizing the Mechanism and Troubleshooting
This compound Mechanism of Action
The following diagram illustrates the general mechanism of action for this compound as a PROTAC.
Troubleshooting Guide for this compound Experiments
This workflow can help identify potential sources of error in your experiments.
References
Technical Support Center: Overcoming Resistance to BAZ2B-Targeting Therapies
Welcome to the technical support center for researchers utilizing BAZ2B-targeting agents, including inhibitors and degraders (e.g., dBAZ2B). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is BAZ2B and why is it a therapeutic target?
BAZ2B (Bromodomain Adjacent to Zinc Finger Domain 2B) is a protein that acts as a regulatory subunit of the ISWI chromatin remodeling complexes.[1][2][3] These complexes play a crucial role in regulating DNA accessibility by organizing and spacing nucleosomes, which in turn influences gene transcription, DNA replication, and repair.[1][3] BAZ2B has been implicated in various diseases, including cancer and developmental disorders, making it an attractive target for therapeutic intervention.[1][2] Specifically, its bromodomain, which recognizes acetylated lysine (B10760008) residues on histones, is a key area for inhibitor development.[4][5]
Q2: What are the potential mechanisms of acquired resistance to a BAZ2B-targeting agent?
While specific resistance mechanisms to a novel agent like a this compound would need to be experimentally determined, several plausible mechanisms can be hypothesized based on known principles of drug resistance:
-
Target Alteration: Mutations in the BAZ2B gene that prevent the binding of the inhibitor or degrader.
-
Target Upregulation/Downregulation: For a degrader, the cell might upregulate BAZ2B synthesis to counteract its degradation. Conversely, for an inhibitor, the cell might downregulate the target to reduce dependency.
-
Pathway Bypass: Upregulation of parallel or downstream signaling pathways that compensate for the loss of BAZ2B function.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps (e.g., ABC transporters) that actively remove the compound from the cell, or increased metabolic inactivation of the drug.
-
E3 Ligase Machinery Alteration (for degraders): For PROTAC-like molecules, mutations or downregulation of the specific E3 ligase components required for the degradation of the BAZ2B protein can lead to resistance.
Q3: My cells are showing reduced sensitivity to my BAZ2B inhibitor/degrader over time. What are the initial steps to investigate this?
A gradual decrease in sensitivity is a classic sign of acquired resistance. The initial steps to investigate this are:
-
Confirm the phenotype: Repeat the cell viability assay with a fresh aliquot of the compound to rule out compound degradation.
-
Sequence the target: Perform Sanger sequencing of the BAZ2B coding region in your resistant cells to check for mutations, particularly in the bromodomain.
-
Assess target levels: Use Western blotting to compare BAZ2B protein levels between your sensitive (parental) and resistant cell lines. For a degrader, you would expect to see a rebound in BAZ2B levels in resistant cells.
-
Perform a dose-response curve: Generate a full dose-response curve for both sensitive and resistant cells to quantify the shift in IC50.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency and plate cells in the central wells of the plate to avoid edge effects. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes.[6] Use cells within a consistent and low passage number range for all experiments. |
| Contamination | Regularly test for mycoplasma contamination, as it can significantly affect cell health and drug response.[6][7] |
| Reagent Issues | Use fresh aliquots of your BAZ2B-targeting agent. Ensure that assay reagents (e.g., CellTiter-Glo®, MTT) are within their expiration date and have been stored correctly. |
Problem 2: No significant cell death observed even at high concentrations of the BAZ2B-targeting agent.
| Possible Cause | Recommended Solution |
| Intrinsic Resistance | The cell line may not be dependent on BAZ2B for survival. Screen a panel of different cell lines to find a sensitive model. |
| Compound Inactivity | Verify the identity and purity of your compound. Test it in a known sensitive cell line if one is available. |
| Incorrect Assay Endpoint | The compound may be cytostatic rather than cytotoxic. In addition to viability assays, perform cell cycle analysis or a colony formation assay to assess its effect on proliferation. |
| Suboptimal Assay Duration | The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. |
Problem 3: Western blot shows no change in BAZ2B protein levels after treatment with a this compound (degrader).
| Possible Cause | Recommended Solution |
| Ineffective Degradation | The this compound may not be effectively forming a ternary complex with BAZ2B and the E3 ligase in your cell type. Confirm target engagement using a biophysical assay like a cellular thermal shift assay (CETSA). |
| Proteasome Inhibition | Ensure that the proteasome is active. As a control, co-treat cells with the this compound and a proteasome inhibitor (e.g., MG132). This should "rescue" BAZ2B from degradation and lead to its accumulation. |
| Rapid Protein Synthesis | The cell may be rapidly synthesizing new BAZ2B, masking the degradation. Perform a cycloheximide (B1669411) chase experiment to measure the protein half-life with and without the this compound. |
| Resistant Cell Population | You may have selected for a resistant population. See the troubleshooting guide below for investigating acquired resistance. |
Investigating Acquired Resistance
The following table outlines a hypothetical scenario where a cancer cell line (Parental) has developed resistance to a this compound after long-term culture in the presence of the compound (Resistant).
| Parameter | Parental Cells | Resistant Cells | Interpretation |
| This compound IC50 | 50 nM | 1500 nM | 30-fold shift in IC50 indicates acquired resistance. |
| BAZ2B Protein Level (after 24h this compound treatment) | <10% of control | 85% of control | Resistant cells are no longer degrading BAZ2B. |
| BAZ2B Gene Sequencing | Wild-type | Point mutation in the bromodomain | The mutation may be preventing this compound binding. |
| E3 Ligase Subunit Expression | Normal | Normal | The E3 ligase machinery is likely intact. |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of the BAZ2B-targeting agent in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the diluted compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Read the luminescence using a plate reader. Normalize the data to the vehicle-only control and plot the results using a non-linear regression (log(inhibitor) vs. response) to calculate the IC50.
Protocol 2: Western Blotting for BAZ2B Protein Levels
-
Cell Lysis: After treating cells with the BAZ2B-targeting agent for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BAZ2B overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BAZ2B signal to the loading control.
Visualizations
Signaling Pathway and Drug Action
Caption: Mechanism of action for a hypothetical this compound degrader.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying this compound resistance mechanisms.
Troubleshooting Logic Tree
References
- 1. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Targeting Low-Druggability Bromodomains: Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting low-druggability bromodomains: fragment based screening and inhibitor design against the BAZ2B bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.de]
- 7. youtube.com [youtube.com]
refining experimental protocols for dBAZ2B
Welcome to the technical support center for dBAZ2B, a first-in-class PROTAC degrader targeting the BAZ2B protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to offer solutions for common challenges encountered while working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically induce the degradation of the Bromodomain adjacent to zinc finger domain protein 2B (BAZ2B). The this compound molecule simultaneously binds to the BAZ2B protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BAZ2B, marking it for degradation by the proteasome.
Q2: What is the function of the BAZ2B protein?
BAZ2B is a regulatory subunit of ATP-dependent chromatin remodeling complexes, such as BRF1 and BRF5.[1][2] These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling DNA accessibility for processes like transcription, replication, and repair.[1][2] BAZ2B has been implicated in the repression of mitochondrial genes and has been linked to various conditions, including neurodevelopmental disorders like autism spectrum disorder, cancer, and viral infections.[1][3][4][5]
Q3: What are the key initial experiments to perform with this compound?
To characterize the activity of this compound, the following initial experiments are recommended:
-
Dose-Response Experiment: To determine the optimal concentration of this compound for inducing BAZ2B degradation. This typically involves treating cells with a range of this compound concentrations and measuring the remaining BAZ2B protein levels.
-
Time-Course Experiment: To understand the kinetics of this compound-mediated degradation. This involves treating cells with a fixed concentration of this compound and monitoring BAZ2B protein levels at different time points.
-
Washout Experiment: To assess the reversibility of this compound's effect. After treating cells with this compound for a specific duration, the compound is removed, and the recovery of BAZ2B protein levels is monitored over time.[6]
Q4: How can I confirm that this compound is specifically degrading BAZ2B?
Specificity of this compound can be assessed through several experiments:
-
Western Blotting: Compare BAZ2B protein levels in cells treated with this compound versus a vehicle control. A significant reduction in the BAZ2B band in the this compound-treated sample indicates degradation.
-
Negative Control PROTAC: Use a structurally similar molecule that does not bind to BAZ2B or the E3 ligase. This control should not induce BAZ2B degradation.
-
E3 Ligase Knockout/Knockdown: In cells where the relevant E3 ligase (e.g., VHL or Cereblon) is knocked out or knocked down, this compound should not be able to induce BAZ2B degradation.[7]
-
Global Proteomics: For a comprehensive analysis, mass spectrometry-based proteomics can be used to identify which proteins are downregulated upon this compound treatment, confirming the selectivity for BAZ2B.[8]
Experimental Workflows and Signaling Pathways
This compound Mechanism of Action
Caption: Workflow of this compound-mediated protein degradation.
BAZ2B in Chromatin Remodeling
Caption: Role of BAZ2B in chromatin remodeling and transcription.
Troubleshooting Guides
Western Blot Analysis of BAZ2B Degradation
Problem: No or Weak BAZ2B Signal
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | Load 20-30 µg of total protein per lane for whole-cell extracts.[9] For low-abundance proteins, consider enriching the sample via immunoprecipitation.[10][11] |
| Poor Antibody Performance | Ensure the primary antibody is validated for Western Blot and used at the recommended dilution.[9] Test the antibody with a positive control lysate known to express BAZ2B. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S. For large proteins, consider a longer transfer time or optimizing the transfer buffer.[10] |
| Protein Degradation During Sample Prep | Always use fresh protease and phosphatase inhibitors in your lysis buffer.[9][12] Keep samples on ice throughout the preparation process.[13] |
| Suboptimal Antibody Incubation | Incubate the primary antibody overnight at 4°C to increase signal. Ensure the correct dilution buffer (e.g., BSA or non-fat milk) is used as recommended for the specific antibody.[9][14] |
Problem: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature using 5% non-fat milk or BSA in TBST.[14][15] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[15] |
| Insufficient Washing | Increase the number and duration of wash steps with TBST after antibody incubations to remove unbound antibodies.[15] |
| Contaminated Buffers or Equipment | Use freshly prepared buffers and ensure all equipment is clean. |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that is specific for the host species of the primary antibody. |
Immunoprecipitation (IP) of BAZ2B
Problem: Low Yield of Immunoprecipitated BAZ2B
| Possible Cause | Recommended Solution |
| Inefficient Antibody-Antigen Binding | Ensure the IP antibody is validated for this application. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[16][17] Optimize the antibody concentration by titration.[16] |
| Low Abundance of BAZ2B | Increase the amount of cell lysate used for the IP.[18] Pre-clearing the lysate can help reduce non-specific binding. |
| Protein Complex Disruption | Use a milder lysis buffer to preserve protein-protein interactions. Avoid harsh detergents and high salt concentrations. |
| Incorrect Bead Type | Use Protein A or Protein G beads that have a high affinity for the isotype of your primary antibody.[17][19] |
| Inefficient Elution | Ensure the elution buffer is at the correct pH and strength to disrupt the antibody-antigen interaction without denaturing the protein of interest. |
Problem: High Background in IP Eluate
| Possible Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[18][19] Block the beads with BSA before use.[16] |
| Antibody Concentration Too High | Use the minimal amount of antibody required to pull down the target protein.[16] |
| Insufficient Washing | Increase the number of washes and the stringency of the wash buffer (e.g., by increasing the detergent or salt concentration).[20] |
| Co-elution of Antibody Heavy and Light Chains | This is a common issue when the IP and Western blot antibodies are from the same species. Use a secondary antibody for Western blotting that specifically recognizes the native primary antibody.[19] |
Chromatin Immunoprecipitation (ChIP) for BAZ2B Targets
Problem: Low DNA Yield
| Possible Cause | Recommended Solution |
| Inefficient Cross-linking | Optimize the formaldehyde (B43269) cross-linking time. Over-cross-linking can mask epitopes, while under-cross-linking can lead to the loss of protein-DNA interactions.[21] |
| Incomplete Chromatin Shearing | Optimize sonication or enzymatic digestion to achieve DNA fragments in the 200-1000 bp range.[22] Verify fragment size on an agarose (B213101) gel. |
| Low Antibody Affinity/Concentration | Use a ChIP-validated antibody. Titrate the antibody concentration to find the optimal amount.[21][23] |
| Insufficient Starting Material | Increase the number of cells used for the ChIP experiment, especially for low-abundance targets.[23][24] |
Problem: High Background in No-Antibody Control
| Possible Cause | Recommended Solution |
| Non-specific Binding of Chromatin to Beads | Pre-clear the chromatin with beads before the immunoprecipitation step.[22] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents.[22] |
| Inadequate Washing | Increase the number of washes and use wash buffers with appropriate stringency.[21][22] |
Detailed Experimental Protocols
Dose-Response and Time-Course Protocol for this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Treatment (Dose-Response): Prepare a series of this compound dilutions in cell culture medium (e.g., 0.1 nM to 10 µM). Replace the existing medium with the this compound-containing medium and incubate for a fixed time (e.g., 24 hours).[25]
-
This compound Treatment (Time-Course): Treat cells with a fixed, optimal concentration of this compound. Harvest cells at various time points (e.g., 2, 4, 8, 16, 24 hours).[25]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[25]
-
Western Blot Analysis: Proceed with Western blotting to determine the levels of BAZ2B protein relative to a loading control (e.g., GAPDH or β-actin).
Washout Experiment Protocol
-
This compound Treatment: Treat cells with an optimal concentration of this compound for a sufficient duration to achieve maximal degradation (e.g., 24 hours).
-
Washout: Remove the this compound-containing medium. Wash the cells three times with warm, sterile PBS to remove any residual compound.[6]
-
Recovery: Add fresh, compound-free medium to the cells.
-
Time-Course Collection: Harvest cells at various time points after the washout (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Analyze the BAZ2B protein levels by Western blot to monitor the recovery of the protein.
Western Blot Protocol
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[26]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel and separate the proteins by electrophoresis.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[26]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BAZ2B overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.[7]
-
Quantification: Quantify the band intensities and normalize to a loading control.[26]
Immunoprecipitation (IP) Protocol
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[27]
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[19][28]
-
Immunoprecipitation: Add the primary antibody against BAZ2B to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.[29]
-
Immune Complex Capture: Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.[29]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer.[30]
-
Elution: Elute the immunoprecipitated proteins from the beads by adding sample buffer and heating.
-
Analysis: Analyze the eluate by Western blotting.
Chromatin Immunoprecipitation (ChIP) Protocol
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin into 200-1000 bp fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BAZ2B overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR or next-generation sequencing to identify the genomic regions bound by BAZ2B.
References
- 1. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Gene: BAZ2B - [gene.sfari.org]
- 4. "BAZ2B haploinsufficiency as a cause of developmental delay, intellectu" by Tiana M. Scott, Hui Guo et al. [scholarlyexchange.childrensmercy.org]
- 5. BAZ2B bromodomain adjacent to zinc finger domain 2B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. 2bscientific.com [2bscientific.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. agrisera.com [agrisera.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. sinobiological.com [sinobiological.com]
- 21. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 22. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. bosterbio.com [bosterbio.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 28. genetex.com [genetex.com]
- 29. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 30. protocols.io [protocols.io]
dBAZ2B Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in experimental results obtained with dBAZ2B, a degrader targeting BAZ2B. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to simultaneously bind to the target protein (BAZ2B) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of BAZ2B and its subsequent degradation by the proteasome.
Q2: I am observing a decrease in BAZ2B degradation at higher concentrations of this compound. What is happening?
A2: This phenomenon is known as the "hook effect".[1][2] At excessively high concentrations, this compound is more likely to form binary complexes with either BAZ2B or the E3 ligase, rather than the productive ternary complex required for degradation.[1] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[1][2]
Q3: What are the critical initial steps to ensure a successful this compound experiment?
A3: For initial experiments, it is recommended to test a broad range of this compound concentrations and multiple time points. This will help in determining the optimal conditions for achieving maximal degradation (Dmax) and the concentration at which 50% of the protein is degraded (DC50). Shorter treatment times (e.g., under 6 hours) are often used to identify direct targets of PROTAC-induced degradation.
Troubleshooting Guides
Issue 1: No or low degradation of BAZ2B is observed.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | This compound, like many PROTACs, may have difficulty crossing the cell membrane. Consider modifying experimental conditions to enhance uptake or consult relevant literature for formulation strategies. |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex is essential for degradation. Biophysical assays such as TR-FRET, SPR, or ITC can be used to confirm complex formation. |
| Incorrect E3 Ligase Expression | The chosen E3 ligase for this compound must be expressed in the cell line of interest. Confirm the expression levels of the relevant E3 ligase (e.g., VHL or CRBN) via Western Blot or qPCR. |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the course of the experiment. |
| Suboptimal Concentration or Incubation Time | Perform a comprehensive dose-response and time-course experiment to identify the optimal conditions. |
| Target Protein Stability | The natural half-life of the target protein can impact its susceptibility to degradation. |
Issue 2: High variability between experimental replicates.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding and use gentle rocking to evenly distribute cells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate or fill them with sterile medium to minimize evaporation and temperature gradients. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate compound concentrations. |
| Variable Cell Health | Monitor cell morphology and viability to ensure consistency across experiments. |
Issue 3: Suspected off-target effects.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Non-specific Binding | The warhead of this compound may be binding to other proteins. Global proteomics can be used to identify off-target substrates. |
| Linker-Mediated Interactions | The linker itself may contribute to off-target effects. Compare the activity of this compound with control compounds, such as the target-binding warhead alone. |
| E3 Ligase-Dependent Off-Targets | The chosen E3 ligase may have endogenous substrates that are now being targeted. Consider using an alternative E3 ligase if off-target effects are a concern. |
Experimental Protocols & Data Presentation
Table 1: General Concentration and Time Course Parameters for PROTAC Experiments
| Parameter | Starting Range | Rationale |
| Concentration | 1 nM - 10 µM | To identify the optimal degradation concentration and observe potential hook effect. |
| Incubation Time | 4 - 24 hours | To capture both fast and slow degradation kinetics. Some effects can be seen in as little as 18-24 hours. |
Protocol 1: Western Blotting for BAZ2B Degradation
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired incubation time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against BAZ2B. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize the bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensity and normalize the BAZ2B signal to the loading control.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
-
Reagent Preparation: Prepare solutions of your target protein (BAZ2B) and the E3 ligase complex in an appropriate assay buffer.
-
PROTAC Dilution: Create a serial dilution of this compound.
-
Assay Plate Setup: In a microplate, add the target protein and E3 ligase complex.
-
Compound Addition: Add the this compound dilutions to the protein mixture.
-
Incubation: Allow the components to incubate and form the ternary complex.
-
Antibody Addition: Add donor and acceptor-labeled antibodies that bind to tags on the target protein and E3 ligase.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader. An increased signal indicates the formation of the ternary complex.
Visualizations
Caption: this compound facilitates the ubiquitination and degradation of BAZ2B.
Caption: A typical workflow for evaluating this compound efficacy and specificity.
Caption: A decision tree for troubleshooting lack of this compound activity.
References
Validation & Comparative
A Comparative Guide to dBAZ2B and Other BAZ2B Inhibitors for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of the BAZ2B degrader, dBAZ2B, with other small molecule inhibitors of the BAZ2B bromodomain. This document provides a data-driven overview of their performance, supported by detailed experimental methodologies.
The bromodomain adjacent to zinc finger domain 2B (BAZ2B) is a key protein in chromatin remodeling and gene transcription regulation. Its role in various diseases has made it an attractive target for therapeutic intervention. This guide contrasts the novel approach of targeted protein degradation using this compound with traditional inhibition by small molecules like GSK2801 and BAZ2-ICR.
Performance Comparison: Degrader vs. Inhibitors
This compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), that induces the selective degradation of the BAZ2B protein.[1] In contrast, GSK2801 and BAZ2-ICR are small molecule inhibitors that competitively bind to the BAZ2B bromodomain, blocking its interaction with acetylated histones.[2][3]
The following table summarizes the key quantitative performance metrics for these compounds.
| Compound | Type | Target(s) | DC50 (nM) | Dmax (%) | Kd (nM) | IC50 (nM) |
| This compound | Degrader (PROTAC) | BAZ2B | 19[1] | ≥ 97[1] | - | - |
| dBAZ2 | Degrader (PROTAC) | BAZ2A/B | BAZ2A: 180, BAZ2B: 250[4] | ≥ 97[1] | - | - |
| GSK2801 | Inhibitor | BAZ2A/B, BRD9 | - | - | BAZ2A: 257, BAZ2B: 136[2] | - |
| BAZ2-ICR | Inhibitor | BAZ2A/B | - | - | BAZ2A: 109, BAZ2B: 170[5] | BAZ2A: 130, BAZ2B: 180[6] |
Note: DC50 represents the concentration for 50% maximal degradation, Dmax is the maximal degradation, Kd is the dissociation constant, and IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency. "-" indicates that the metric is not applicable to the compound type.
Signaling Pathway and Mechanisms of Action
BAZ2B, as part of a chromatin remodeling complex, recognizes acetylated lysine (B10760008) residues on histones via its bromodomain, influencing gene expression. Inhibitors block this recognition, while degraders remove the entire protein.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of DC50 and Dmax for PROTACs (e.g., this compound)
This protocol outlines the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., PC3 or MM1S) in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC (this compound) in the cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation to remove cellular debris.
3. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (BAZ2B) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd).[8]
1. Sample Preparation:
-
Dialyze the purified BAZ2B protein and the inhibitor (e.g., GSK2801) in the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
Degas the samples to prevent air bubbles in the calorimeter.
2. ITC Experiment:
-
Load the BAZ2B protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
3. Data Analysis:
-
Integrate the heat-change peaks for each injection to obtain the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[9]
AlphaScreen Assay for IC50 Determination
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions.[10]
1. Assay Principle:
-
A donor bead is conjugated to a tagged BAZ2B protein (e.g., His-tagged), and an acceptor bead is conjugated to a biotinylated acetylated histone peptide.
-
In the absence of an inhibitor, the interaction between BAZ2B and the histone peptide brings the beads into proximity, generating a chemiluminescent signal upon excitation.
-
A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
2. Assay Procedure:
-
Add the tagged BAZ2B protein, the biotinylated histone peptide, and varying concentrations of the test inhibitor (e.g., BAZ2-ICR) to the wells of a microplate.
-
Incubate to allow for binding and inhibition to occur.
-
Add the donor and acceptor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
3. Data Analysis:
-
Normalize the data using controls for 100% and 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.[11]
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
FRAP is a microscopy-based technique to assess the mobility of fluorescently-labeled proteins in living cells, providing a measure of target engagement by an inhibitor.[12]
1. Cell Preparation:
-
Transfect cells (e.g., U2OS) with a plasmid encoding a fusion of BAZ2B and a fluorescent protein (e.g., GFP).
-
Culture the cells on glass-bottom dishes suitable for live-cell imaging.
2. FRAP Experiment:
-
Identify a cell expressing the GFP-BAZ2B fusion protein.
-
Acquire a pre-bleach image of a region of interest (ROI) within the nucleus.
-
Use a high-intensity laser to photobleach the fluorescent signal within the ROI.
-
Acquire a time-series of images to monitor the recovery of fluorescence in the bleached area as unbleached GFP-BAZ2B molecules diffuse into it.
-
For inhibitor studies, treat the cells with the compound (e.g., BAZ2-ICR) prior to the FRAP experiment.
3. Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
The rate of fluorescence recovery is related to the mobility of the protein. A faster recovery in the presence of an inhibitor indicates that the protein is less bound to chromatin, demonstrating target engagement.[13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.icr.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAZ2-ICR | Structural Genomics Consortium [thesgc.org]
- 6. BAZ2-ICR - Applications - CAT N°: 17448 [bertin-bioreagent.com]
- 7. benchchem.com [benchchem.com]
- 8. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: dBAZ2B-Mediated Degradation versus Genetic Knockdown of BAZ2B
In the landscape of functional genomics and drug discovery, the precise modulation of protein levels is paramount to elucidating biological function and validating therapeutic targets. Bromodomain Adjacent to Zinc Finger Domain 2B (BAZ2B) has emerged as a critical player in chromatin remodeling and transcriptional regulation, making it a protein of significant interest. This guide provides a comprehensive comparison of two prominent methodologies for reducing BAZ2B protein levels: targeted protein degradation using dBAZ2B, a Proteolysis Targeting Chimera (PROTAC), and genetic knockdown through techniques such as siRNA and CRISPR/Cas9.
At a Glance: this compound vs. Genetic Knockdown
| Feature | This compound (PROTAC) | Genetic Knockdown (siRNA/shRNA/CRISPR) |
| Mechanism of Action | Induces post-translational degradation of the BAZ2B protein by hijacking the ubiquitin-proteasome system. | Reduces BAZ2B protein levels by targeting its mRNA for degradation (siRNA/shRNA) or by permanently disrupting the BAZ2B gene (CRISPR). |
| Speed of Action | Rapid, with significant protein depletion observed within hours.[1] | Slower onset, dependent on mRNA and protein turnover rates (siRNA/shRNA), or requires selection of edited cells (CRISPR). |
| Reversibility | Reversible; protein levels can be restored upon withdrawal of the this compound compound. | Effectively irreversible with CRISPR-mediated gene knockout. Transient with siRNA. |
| Specificity | Highly specific to the BAZ2B protein, though potential for off-target effects on closely related proteins (e.g., BAZ2A) exists depending on the degrader's design. | High specificity for the target mRNA (siRNA/shRNA) or gene (CRISPR), but potential for off-target effects exists. |
| Mode of Intervention | Pharmacological, allowing for dose-dependent control of protein degradation. | Genetic, providing a model of complete or partial loss of function. |
| Applications | Target validation, therapeutic development, studying acute effects of protein loss. | Functional genomics, long-term loss-of-function studies, genetic validation of drug targets. |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound-mediated degradation and genetic knockdown of BAZ2B. It is important to note that a direct head-to-head comparison in the same experimental system is not yet available in the published literature. The data presented here is compiled from different studies and should be interpreted with this consideration.
Table 1: this compound Performance
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (Degradation Concentration 50%) | 19 nM | Not Specified | [2] |
| Dₘₐₓ (Maximum Degradation) | ≥ 97% | Not Specified | |
| Time to Dₘₐₓ | ~2 hours | PC3, MM1S |
Further quantitative data on the phenotypic effects of this compound (e.g., on cell proliferation, apoptosis) are not yet publicly available.
Table 2: Genetic Knockdown of BAZ2B - Phenotypic Effects
| Assay | Effect of Knockdown/Knockout | Cell Line/Model | Reference |
| Colony Formation | Significantly reduced | Hap1 | [3] |
| Cell Morphology | Altered, more triangular shape | Hap1 | [3] |
| Gene Expression | 94 differentially expressed genes (FDR < 0.05) | Hap1 | [3] |
| Liver Regeneration | Increased | Mouse model (in vivo siRNA) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
BAZ2B in the ISWI Chromatin Remodeling Complex
BAZ2B is a key regulatory subunit of the Imitation Switch (ISWI) chromatin remodeling complexes, namely BRF-1 and BRF-5.[5][6] These complexes play a crucial role in regulating chromatin structure and gene expression by sliding nucleosomes along the DNA. BAZ2B directly interacts with the ATPase subunits SMARCA1 and SMARCA5 to form these active complexes.[5][6][7]
Mechanism of Action: this compound (PROTAC)
This compound is a heterobifunctional molecule that links the BAZ2B protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BAZ2B.
Mechanism of Action: Genetic Knockdown (siRNA vs. CRISPR)
Genetic knockdown methods reduce BAZ2B protein levels by acting at the nucleic acid level. siRNA targets BAZ2B mRNA for degradation, leading to transient knockdown, while CRISPR/Cas9 introduces permanent mutations in the BAZ2B gene, resulting in a complete knockout.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
BAZ2B Degradation using this compound
This protocol outlines the steps for treating cells with the this compound PROTAC to induce BAZ2B degradation, followed by assessment using Western Blot.
-
Cell Culture and Plating:
-
Culture cells of interest in their recommended growth medium.
-
Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. For a 6-well plate, a common density is 2-5 x 10⁵ cells per well.
-
Allow cells to adhere and recover for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations. A dose-response experiment (e.g., 1 nM to 1 µM) is recommended to determine the optimal concentration.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours) to assess the degradation kinetics.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Follow the detailed Western Blot protocol provided in the subsequent section, using an anti-BAZ2B antibody to detect the protein levels.
-
BAZ2B Knockdown using siRNA
This protocol describes the transient knockdown of BAZ2B using small interfering RNA.
-
siRNA and Reagents:
-
Obtain validated siRNA targeting BAZ2B (e.g., Life Technologies s119008) and a non-targeting control siRNA.[8]
-
Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
-
Cell Transfection:
-
Plate cells the day before transfection to achieve 50-70% confluency on the day of transfection.
-
In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and gently swirl the plate.
-
Incubate the cells for 24-72 hours. The optimal incubation time depends on the cell type and the turnover rate of BAZ2B.
-
-
Validation of Knockdown:
-
RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure BAZ2B mRNA levels.
-
Western Blot: Lyse the cells and perform Western Blot analysis as described below to assess the reduction in BAZ2B protein levels.
-
BAZ2B Knockout using CRISPR/Cas9
This protocol provides a general workflow for generating a BAZ2B knockout cell line using the CRISPR/Cas9 system.
-
gRNA Design and Cloning:
-
Design guide RNAs (gRNAs) targeting a critical exon of the BAZ2B gene. Several online tools are available for gRNA design.
-
Synthesize and clone the gRNA sequences into a Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the Cas9/gRNA plasmid into the target cells using an appropriate method (e.g., lipofection, electroporation).
-
If the plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection to enrich for edited cells.
-
-
Single-Cell Cloning and Screening:
-
After selection, plate the cells at a very low density to obtain single-cell-derived colonies.
-
Expand the individual clones.
-
Screen the clones for BAZ2B knockout by Western Blot to identify clones with no BAZ2B protein expression.
-
Confirm the gene editing event by Sanger sequencing of the targeted genomic region.
-
Western Blot for BAZ2B Detection
-
Sample Preparation:
-
Prepare cell lysates as described in the this compound protocol.
-
Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BAZ2B (e.g., rabbit polyclonal or monoclonal) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Chromatin Immunoprecipitation (ChIP-seq) for BAZ2B
This protocol outlines the steps to identify the genomic regions occupied by BAZ2B.
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in live cells with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-BAZ2B antibody or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions enriched for BAZ2B binding.
-
Annotate the peaks to nearby genes and perform downstream analysis (e.g., motif analysis, pathway analysis).
-
Conclusion
Both this compound-mediated degradation and genetic knockdown are powerful tools for studying the function of BAZ2B. The choice between these methods depends on the specific experimental goals. This compound offers a rapid, reversible, and pharmacologically controlled approach, making it ideal for target validation and for studying the acute consequences of protein loss. Genetic knockdown, particularly CRISPR-mediated knockout, provides a permanent and complete loss-of-function model, which is invaluable for genetic validation and long-term studies. As research in this area progresses, direct comparative studies will be crucial for a more nuanced understanding of the advantages and limitations of each approach in the context of BAZ2B biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo CRISPR screening identifies BAZ2 chromatin remodelers as druggable regulators of mammalian liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expansion of the ISWI chromatin remodeler family with new active complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. The Master Regulator protein BAZ2B can reprogram human hematopoietic lineage-committed progenitors into a multipotent state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
Assessing the Specificity of dBAZ2B in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of dBAZ2B, a selective degrader of the bromodomain-containing protein BAZ2B, with alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate signaling pathways and experimental workflows.
Introduction to BAZ2B and Tools for its Study
BAZ2B (Bromodomain adjacent to zinc finger domain 2B) is a key regulatory subunit of the ISWI (Imitation Switch) chromatin remodeling complexes, including BRF-1 and BRF-5. These complexes play a crucial role in regulating gene expression by modulating chromatin structure. To study the specific functions of BAZ2B, highly selective chemical probes are essential. This guide focuses on this compound, a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of BAZ2B.
Comparative Analysis of BAZ2B-Targeting Compounds
The specificity of this compound is best understood by comparing its performance against its close homolog BAZ2A and in the context of other available tools.
Quantitative Data Summary
The following table summarizes the degradation and binding data for this compound and comparator compounds. This compound demonstrates high potency and selectivity for BAZ2B degradation, while its counterpart, dBAZ2, degrades both BAZ2A and BAZ2B. GSK2801 is a small molecule inhibitor that binds to both BAZ2A and BAZ2B.
| Compound | Target(s) | Assay Type | Metric | Value (nM) | Notes |
| This compound | BAZ2B | Cellular Degradation | DC50 | 19[1] | Highly selective for BAZ2B degradation. |
| BAZ2A | Cellular Degradation | DC50 | > 5000[1] | Minimal degradation of BAZ2A observed. | |
| dBAZ2 | BAZ2A | Cellular Degradation | DC50 | 180[1] | Degrades both BAZ2A and BAZ2B. |
| BAZ2B | Cellular Degradation | DC50 | 250[1] | ||
| GSK2801 | BAZ2A | Binding Affinity | Kd | 257 | A dual inhibitor, useful as a control. |
| BAZ2B | Binding Affinity | Kd | 136 |
-
DC50 : Half-maximal degradation concentration.
-
Kd : Dissociation constant.
-
Note : A comprehensive BROMOscan selectivity panel for this compound across a wide range of bromodomains is not publicly available in the reviewed literature. Such a screen would provide a more complete picture of its off-target profile within the bromodomain family.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of this compound in a cellular context, a combination of biochemical and cellular assays is recommended.
AlphaScreen for In Vitro Binding Affinity
This assay quantifies the binding of this compound to the BAZ2B bromodomain in a high-throughput format.
Protocol:
-
Reagents:
-
His-tagged BAZ2B bromodomain
-
Biotinylated histone H4 peptide acetylated at Lys16 (H4K16ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound and control compounds
-
-
Procedure:
-
Add 5 µL of this compound or control compound dilutions to a 384-well ProxiPlate.
-
Add 5 µL of a mixture containing His-tagged BAZ2B and biotinylated H4K16ac peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a suspension of Nickel Chelate Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate IC50 values from the competition curves to determine the binding affinity of this compound.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the direct binding of this compound to BAZ2B in intact cells by measuring changes in the thermal stability of the target protein.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HEK293T) to 80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble and precipitated proteins by centrifugation (18,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BAZ2B by Western blotting or quantitative mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble BAZ2B as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Quantitative Proteomics for Global Off-Target Analysis
This unbiased approach identifies the full spectrum of proteins whose levels are altered upon this compound treatment.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound, a non-selective degrader (dBAZ2), and a vehicle control for a defined period (e.g., 24 hours).
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Fractionate the combined sample by liquid chromatography.
-
Analyze the fractions by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated.
-
Confirm BAZ2B as the primary down-regulated target and identify any potential off-target proteins that are also degraded.
-
Visualizing Pathways and Workflows
BAZ2B in the Chromatin Remodeling Pathway
BAZ2B is a crucial component of the ISWI chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to slide nucleosomes along the DNA, thereby regulating access to the genetic material for processes like transcription.
Caption: BAZ2B's role in the ISWI chromatin remodeling complex.
Experimental Workflow for Assessing this compound Specificity
A multi-pronged approach is crucial for a thorough assessment of this compound's specificity.
Caption: A workflow for comprehensive specificity assessment.
Conclusion
The available data strongly suggests that this compound is a highly potent and selective degrader of BAZ2B, with minimal impact on its close homolog BAZ2A. This makes it a valuable tool for dissecting the specific cellular functions of BAZ2B. For a complete understanding of its specificity, further studies, such as a comprehensive BROMOscan profiling against the entire bromodomain family, are warranted. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the on-target and off-target effects of this compound and other chemical probes in their specific cellular models.
References
A Comparative Guide to Orthogonal Methods for Validating dBAZ2B's Effects
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, such as dBAZ2B, represents a significant advancement in therapeutic strategies. This compound is a "degrader" molecule designed to specifically eliminate the BAZ2B (Bromodomain Adjacent to Zinc Finger Domain 2B) protein by hijacking the cell's natural protein disposal system. BAZ2B is a key component of chromatin remodeling complexes and is implicated in the regulation of gene expression.[1][2] Validating the precise effects of such a potent molecule is critical and requires a multi-pronged approach. Relying on a single experimental technique is insufficient; therefore, employing a suite of orthogonal methods is essential to build a robust data package that confirms on-target efficacy, specificity, and mechanism of action.[3]
This guide provides a comparative overview of key orthogonal methods to confirm and validate the effects of this compound, moving beyond primary screening assays to provide a higher degree of confidence in experimental findings.
I. Confirming BAZ2B Protein Degradation
The primary effect of this compound is the reduction of BAZ2B protein levels. While Western Blot is a standard initial approach, orthogonal methods are crucial for unbiased and quantitative confirmation.
Table 1: Comparison of Orthogonal Methods for Protein Degradation Analysis
| Method | Principle | Data Output | Advantages | Disadvantages |
| Mass Spectrometry (Quantitative Proteomics) | Unbiased identification and quantification of thousands of proteins in a sample. Measures changes in protein abundance across the entire proteome.[4][5] | Relative or absolute quantification of proteins. | Provides a global, unbiased view of proteome changes, confirming specificity for BAZ2B and identifying potential off-targets. | Requires specialized equipment and complex data analysis. |
| Flow Cytometry | Measures fluorescence of individual cells stained with fluorescently labeled antibodies against the protein of interest. | Quantitative protein levels on a per-cell basis; percentage of positive cells. | High-throughput analysis of protein levels in thousands of individual cells, providing population-level statistics. | Primarily for cell surface or intracellular proteins in single-cell suspensions; requires specific and validated antibodies. |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Uses fluorescently labeled antibodies to visualize the location and abundance of a specific protein within cells or tissues. | Qualitative and semi-quantitative data on protein localization and expression levels. | Provides crucial spatial information about protein degradation within the cellular or tissue context. | Can be less quantitative than other methods; subject to antibody specificity issues and imaging artifacts. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Captures and detects a specific protein in a sample using a pair of antibodies, with quantification based on an enzymatic reaction. | Absolute or relative concentration of the target protein. | Highly sensitive and quantitative; suitable for high-throughput screening. | Requires a matched pair of highly specific antibodies; does not provide spatial information. |
II. Verifying the Mechanism of Action: Ternary Complex Formation
This compound functions by forming a ternary complex, bringing BAZ2B into proximity with an E3 ubiquitin ligase to trigger degradation. Direct evidence of this interaction is key to mechanistic validation.
Table 2: Comparison of Orthogonal Methods for Ternary Complex Validation
| Method | Principle | Data Output | Advantages | Disadvantages |
| Proximity Ligation Assay (PLA) | Utilizes antibody pairs with attached DNA oligonucleotides. When in close proximity (<40 nm), these oligos are ligated, amplified, and detected as fluorescent spots, each representing an interaction event. | Visualization and quantification of protein-protein interactions in situ. | Highly sensitive detection of interactions at endogenous protein levels within the native cellular environment. | Can be technically challenging; requires two highly specific antibodies from different species. |
| NanoBRET™/FRET | Measures resonance energy transfer between a donor fluorophore (e.g., NanoLuc® luciferase) and an acceptor fluorophore fused to the two proteins of interest. Energy transfer occurs only when the proteins are in very close proximity. | Quantitative measurement of protein-protein interactions in live cells. | Allows for real-time, dynamic measurement of interactions in living cells. | Requires genetic engineering of cells to express fusion proteins, which may alter protein function. |
| Co-Immunoprecipitation (Co-IP) | An antibody to a specific protein is used to pull down that protein from a lysate, along with any interacting partners, which are then identified by Western Blot. | Qualitative or semi-quantitative evidence of a protein-protein interaction. | A widely used and well-established technique for validating protein interactions. | Prone to false positives (non-specific binding) and false negatives (transient or weak interactions). |
| Surface Plasmon Resonance (SPR) | A biophysical technique that measures binding interactions in real-time by detecting changes in the refractive index on a sensor chip when one protein binds to another immobilized protein. | Quantitative data on binding affinity (KD), and association/dissociation kinetics. | Provides precise, label-free, real-time kinetic data of the interaction. | An in vitro technique that may not fully recapitulate the cellular environment; requires purified proteins. |
III. Assessing Downstream Functional Consequences
The degradation of BAZ2B, a chromatin-associated protein, is expected to alter gene expression and cellular phenotypes. Validating these downstream effects provides functional confirmation of this compound's activity.
Table 3: Comparison of Orthogonal Methods for Functional Readouts
| Method | Principle | Data Output | Advantages | Disadvantages |
| RNA-Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome to profile changes in gene expression following this compound treatment. | Quantitative changes in the expression of thousands of genes. | Provides an unbiased, genome-wide view of transcriptional changes. | Requires significant bioinformatics expertise for data analysis; does not directly measure protein-level changes. |
| ATAC-Seq (Assay for Transposase-Accessible Chromatin with sequencing) | Uses a hyperactive transposase to preferentially cut and tag regions of open, accessible chromatin for sequencing. | Genome-wide map of chromatin accessibility. | Reveals how BAZ2B degradation impacts the physical accessibility of DNA, a key determinant of gene regulation. | Technically demanding protocol; data analysis can be complex. |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the expression level of specific genes of interest by reverse transcribing RNA into cDNA and amplifying it. | Relative quantification of specific mRNA transcripts. | A highly sensitive and specific method for validating gene expression changes identified by RNA-Seq. | Only a limited number of genes can be analyzed at a time. |
| Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) | Assays that measure specific cellular functions, such as cell growth (e.g., CellTiter-Glo®), or cell death (e.g., Caspase-Glo®). | Quantitative measurement of cellular health, proliferation, or death. | Directly links this compound-induced degradation to a functional cellular outcome. | The choice of assay depends on the known or hypothesized function of BAZ2B in the specific cell type. |
Mandatory Visualizations
Caption: A typical workflow for the orthogonal validation of a PROTAC like this compound.
Caption: The mechanism of this compound leading to downstream functional consequences.
Experimental Protocols
Quantitative Proteomics by Mass Spectrometry
Objective: To obtain an unbiased, proteome-wide view of protein changes following this compound treatment, confirming the specific degradation of BAZ2B and identifying any off-target effects.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with a dose-response of this compound or a vehicle control for a specified time course (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Protein Digestion: Reduce, alkylate, and digest protein lysates into peptides using an enzyme such as Trypsin overnight at 37°C.
-
Peptide Labeling (e.g., TMT): Label peptides from each condition with tandem mass tags (TMT) for multiplexed analysis. Combine the labeled samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the combined peptide sample using a high-resolution mass spectrometer. Peptides are separated by liquid chromatography before being ionized and analyzed.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions. Normalize data and perform statistical analysis to identify significantly regulated proteins.
Proximity Ligation Assay (PLA)
Objective: To visualize and quantify the this compound-induced ternary complex formation between BAZ2B and an E3 ligase in situ.
Methodology:
-
Sample Preparation: Seed cells on coverslips and treat with this compound or vehicle control for a short duration (e.g., 1-4 hours) to capture the transient ternary complex.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody access.
-
Blocking: Block non-specific antibody binding sites using a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with two primary antibodies raised in different species: one targeting BAZ2B (e.g., rabbit anti-BAZ2B) and one targeting the recruited E3 ligase (e.g., mouse anti-VHL).
-
PLA Probe Incubation: Add the PLA probes, which are secondary antibodies conjugated with unique DNA oligonucleotides (PLUS and MINUS), that will bind to the primary antibodies.
-
Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are close enough to be joined into a closed DNA circle by a ligase.
-
Amplification: Use a polymerase to perform rolling-circle amplification on the DNA circle, creating a long DNA product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging and Analysis: Visualize the fluorescent PLA signals using a fluorescence microscope. Each bright dot represents an interaction. Quantify the number of dots per cell using image analysis software.
ATAC-Seq
Objective: To determine how the degradation of BAZ2B affects genome-wide chromatin accessibility.
Methodology:
-
Cell Harvesting: Harvest approximately 50,000 cells per sample after treatment with this compound or vehicle control.
-
Cell Lysis: Lyse the cells using a mild, non-ionic detergent to release the nuclei while keeping them intact.
-
Tagmentation: Resuspend the isolated nuclei in a transposition reaction mix containing the hyperactive Tn5 transposase. Incubate at 37°C for 30 minutes. The transposase will simultaneously cut accessible DNA and ligate high-throughput sequencing adapters to the ends of the fragments.
-
DNA Purification: Purify the tagmented DNA fragments using a column-based kit or magnetic beads.
-
Library Amplification: Amplify the purified DNA using PCR to add indexes and generate sufficient material for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
Library Quantification and Sequencing: Quantify the final library and perform paired-end sequencing on a high-throughput platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Identify "peaks" which represent regions of open chromatin. Compare the peak distributions and intensities between this compound-treated and control samples to identify differential chromatin accessibility regions.
References
- 1. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative proteomics - Wikipedia [en.wikipedia.org]
Unraveling the Downstream Consequences of BAZ2B Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise downstream effects of therapeutic interventions is paramount. This guide provides a comprehensive comparison of the consequences of treating with dBAZ2B (a hypothetical specific inhibitor of BAZ2B), benchmarked against alternative therapeutic strategies. The information is supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Bromodomain adjacent to zinc finger domain 2B (BAZ2B) is a key player in the intricate process of chromatin remodeling. As a component of the imitation switch (ISWI) chromatin remodeling complexes, BAZ2B is instrumental in regulating gene expression.[1][2][3] Its involvement in various diseases, including cancer and neurodevelopmental disorders, has positioned it as a compelling therapeutic target.[4][5] This guide delves into the downstream consequences of inhibiting BAZ2B, offering a comparative analysis with other therapeutic approaches.
Performance Comparison: this compound vs. Alternative Treatments
The therapeutic landscape for diseases involving epigenetic dysregulation is rapidly evolving. While direct inhibitors of BAZ2B are still under extensive research, their potential can be benchmarked against established epigenetic modulators, such as BET bromodomain inhibitors.
| Parameter | This compound Treatment | BET Bromodomain Inhibitors (e.g., JQ1) | General Chromatin Remodeling Inhibitors |
| Primary Target(s) | BAZ2B bromodomain | BRD2, BRD3, BRD4, BRDT bromodomains | Broader range of chromatin remodeling enzymes (e.g., HDACs, DNMTs) |
| Mechanism of Action | Competitive inhibition of acetyl-lysine binding to the BAZ2B bromodomain, leading to altered chromatin accessibility and gene expression. | Competitive inhibition of acetyl-lysine binding to BET bromodomains, displacing them from chromatin and affecting transcription of target genes, including oncogenes like MYC. | Varies; includes inhibition of histone deacetylation, DNA methylation, etc., leading to widespread changes in chromatin structure and gene expression. |
| Key Downstream Cellular Effects | Altered cell morphology, reduced colony formation, changes in the expression of genes involved in ribosomal biogenesis and cell cycle. | Cell cycle arrest, induction of apoptosis, and suppression of oncogenic transcriptional programs. | Broad effects on cell differentiation, proliferation, and apoptosis. |
| Reported In Vivo Efficacy | Accelerated liver regeneration and improved healing in inflammatory bowel disease models in mice treated with BAZ2B inhibitors (GSK2801, BAZ2-ICR). | Demonstrated anti-tumor activity in various preclinical cancer models and clinical trials. | Approved therapies for various cancers and other diseases. |
| Potential Side Effects | To be fully elucidated in clinical trials. Preclinical data suggests a potentially favorable profile in some contexts. | Thrombocytopenia and gastrointestinal toxicity are known dose-limiting toxicities for some BET inhibitors. | Can have significant off-target effects due to their broad mechanism of action. |
In-Depth Look at Downstream Effects of BAZ2B Inhibition
Experimental data from studies on BAZ2B knockout cells and treatment with specific inhibitors like GSK2801 and BAZ2-ICR have begun to shed light on the specific downstream consequences.
Gene Expression Changes
RNA-sequencing and microarray analyses of cells with inhibited or knocked-out BAZ2B have revealed significant changes in the transcriptome. A key finding is the upregulation of genes involved in ribosomal biogenesis and protein synthesis. In regenerating livers treated with a BAZ2B inhibitor, 1355 genes were found to be up-regulated and 1077 down-regulated.
Table 1: Differentially Expressed Genes Following BAZ2B Inhibition in Regenerating Mouse Liver
| Gene Set/Pathway | Regulation | Number of Genes Affected | p-value |
| Ribosomal Proteins | Upregulated | 26 | < 0.05 |
| Cell Cycle | Upregulated | Multiple | < 0.05 |
This table summarizes findings from RNA-seq data on regenerating mouse livers 48 hours after partial hepatectomy and treatment with a BAZ2B inhibitor.
Phenotypic Changes
At the cellular level, the depletion of BAZ2B leads to observable phenotypic alterations.
Table 2: Phenotypic Consequences of BAZ2B Depletion in Hap1 Cell Line
| Phenotype | Observation in BAZ2B-KO Cells | Quantitative Measure |
| Cell Morphology | Altered from a rounded to a more triangular shape. | Qualitative observation. |
| Colony Formation | Significantly reduced capacity for colony formation. | P-value < 0.01 in a one-way ANOVA test. |
| Cell Proliferation | Decreased cell growth. | Consistent with reduced colony formation. |
Visualizing the Pathways and Processes
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the validation of this compound's downstream consequences.
RNA-Sequencing and Differential Gene Expression Analysis
Objective: To identify genome-wide changes in gene expression following BAZ2B inhibition.
Protocol:
-
Cell Culture and Treatment: H2.35 cells are cultured in 15 cm dishes and treated with either the BAZ2B inhibitor GSK2801 (500 nM) or a control compound (GSK8573) for three days.
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercially available kit according to the manufacturer's instructions.
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. Sequencing is performed on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to the reference genome. Differential gene expression analysis is performed using a statistical package such as DESeq2. Genes with a p-value < 0.05 are considered differentially expressed.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where BAZ2B binds.
Protocol:
-
Cell Culture and Crosslinking: H2.35 cells are cultured and treated as described above. Cells are then crosslinked with formaldehyde (B43269) to fix protein-DNA interactions.
-
Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to BAZ2B (or a Flag-tag if using tagged protein). The antibody-protein-DNA complexes are then pulled down using magnetic beads.
-
DNA Purification and Sequencing: The crosslinks are reversed, and the DNA is purified. Sequencing libraries are prepared from the purified DNA and sequenced.
-
Data Analysis: Sequencing reads are mapped to the reference genome, and peak calling algorithms are used to identify regions of significant enrichment, indicating BAZ2B binding sites.
Cell Viability and Colony Formation Assays
Objective: To assess the impact of BAZ2B inhibition on cell proliferation and survival.
Protocol (Colony Formation Assay):
-
Cell Seeding: Control and BAZ2B-KO Hap1 cells are seeded at various low densities in 6-well plates.
-
Incubation: Cells are incubated for a period that allows for the formation of visible colonies (typically 7-14 days).
-
Staining: Colonies are fixed with methanol (B129727) and stained with a solution of crystal violet.
-
Quantification: The number of colonies in each well is counted. Statistical significance is determined using an appropriate test, such as a one-way ANOVA.
Protocol (MTT Assay for Cell Viability):
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the BAZ2B inhibitor or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 590 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control.
This guide provides a foundational understanding of the downstream consequences of BAZ2B inhibition. As research in this area continues to expand, a more detailed picture will emerge, further refining our understanding of BAZ2B's role in health and disease and paving the way for novel therapeutic strategies.
References
Unveiling the Cellular Efficacy of dBAZ2B: A Comparative Guide for Researchers
For Immediate Release
A novel selective degrader of the BAZ2B protein, dBAZ2B, has demonstrated significant efficacy in preclinical models. This guide provides a comprehensive comparison of this compound's performance across different cell types, offering valuable insights for researchers, scientists, and drug development professionals exploring new therapeutic avenues targeting chromatin remodeling.
Introduction to this compound: A Selective BAZ2B Degrader
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the BAZ2B (Bromodomain adjacent to zinc finger domain 2B) protein.[1] BAZ2B is a component of chromatin remodeling complexes and has been implicated in the regulation of gene expression. Its selective degradation presents a promising strategy for therapeutic intervention in various diseases, including cancer.
Mechanism of Action: Hijacking the Cellular Machinery
As a PROTAC, this compound functions by co-opting the cell's own ubiquitin-proteasome system to eliminate the BAZ2B protein. This heterobifunctional molecule simultaneously binds to the BAZ2B protein and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity triggers the ubiquitination of BAZ2B, marking it for degradation by the proteasome.
Figure 1: Mechanism of action of this compound.
Efficacy of this compound Across Different Cell Types
This compound has demonstrated potent and selective degradation of the BAZ2B protein in multiple cancer cell lines. The efficacy of PROTACs is typically quantified by the DC50 value (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation).
| Cell Line | Cancer Type | This compound DC50 (nM) | This compound Dmax | Reference |
| PC3 | Prostate Cancer | 19 | ≥ 97% | [1] |
| MM1S | Multiple Myeloma | Not explicitly stated, but degradation is maintained for at least 3 days | Not explicitly stated, but degradation is maintained for at least 3 days | [1] |
Note: While the study mentions that degradation occurs in both PC3 and MM1S cells, a specific DC50 value is only provided for PC3 cells.[1] Further studies are needed to establish the precise DC50 and Dmax values in a broader range of cell lines to fully characterize the efficacy profile of this compound.
Comparison with Alternatives
A related compound, dBAZ2 , has been developed as a dual degrader of both BAZ2A and BAZ2B. This provides a valuable tool for researchers interested in the simultaneous inhibition of both homologous proteins.
| Compound | Target(s) | BAZ2A DC50 (nM) | BAZ2B DC50 (nM) | Dmax | Reference |
| This compound | BAZ2B (selective) | - | 19 | ≥ 97% | [1] |
| dBAZ2 | BAZ2A and BAZ2B | 180 | 250 | ≥ 97% | [1] |
The selectivity of this compound for BAZ2B makes it a precise tool for studying the specific functions of this protein, while dBAZ2 offers a broader approach to targeting the BAZ2 family.
Experimental Protocols
The following provides a general workflow for assessing the efficacy of this compound in degrading the BAZ2B protein in a cellular context.
Figure 2: Experimental workflow for assessing this compound efficacy.
Detailed Methodologies:
A common and reliable method for quantifying protein degradation is Western Blotting .
1. Cell Culture and Treatment:
-
Seed cells of interest in appropriate culture plates and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BAZ2B and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the BAZ2B protein levels to the corresponding loading control.
-
Calculate the percentage of BAZ2B degradation relative to the vehicle-treated control for each this compound concentration.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 and Dmax values.
Conclusion
This compound is a highly potent and selective degrader of the BAZ2B protein, offering a valuable tool for investigating the biological functions of BAZ2B and as a potential therapeutic agent. This guide provides a foundational understanding of this compound's efficacy and a framework for its evaluation in various cellular contexts. Further research across a wider array of cell lines will be crucial to fully elucidate its therapeutic potential.
References
independent verification of dBAZ2B's mechanism of action
An Independent Investigator's Guide to Verifying the Mechanism of Action of dBAZ2B, a Targeted BAZ2B Degrader
This guide provides a comparative framework for the independent verification of the mechanism of action of this compound, a putative selective degrader of the BAZ2B protein. BAZ2B (Bromodomain-adjacent to zinc finger domain protein 2B) is a component of the nucleolar remodeling complex (NoRC) and is implicated in the regulation of chromatin structure and gene expression. Its role in various cancers has made it a target for therapeutic intervention. This document outlines the essential experiments and data required to rigorously validate this compound's proposed mechanism of action in comparison to alternative BAZ2B modulators.
Proposed Mechanism of Action
This compound is hypothesized to be a heterobifunctional degrader that simultaneously binds to the BAZ2B protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity is proposed to trigger the polyubiquitination of BAZ2B, marking it for subsequent degradation by the 26S proteasome. The intended outcome is the selective removal of BAZ2B protein from the cell, thereby impacting downstream cellular processes.
Comparative Analysis
To objectively assess the performance of this compound, a direct comparison with established or alternative BAZ2B inhibitors is necessary. For this guide, we will compare this compound with a hypothetical non-degrader BAZ2B inhibitor (BAZ2B-i).
Data Presentation
Table 1: Biochemical and Cellular Activity of BAZ2B Modulators
| Parameter | This compound | BAZ2B-i (Comparator) | Rationale |
| Binding Affinity (Kd, nM) | |||
| BAZ2B | 15 | 25 | Quantifies direct target engagement. |
| E3 Ligase (e.g., CRBN) | 150 | N/A | Confirms recruitment of degradation machinery. |
| Ternary Complex Formation (TC50, nM) | 50 | N/A | Measures the efficiency of bringing the target and E3 ligase together. |
| BAZ2B Degradation (DC50, nM) | 25 | >10,000 | Determines the concentration required for 50% target protein degradation. |
| Cellular Viability (IC50, nM) | 40 | 500 | Assesses the functional consequence of target modulation on cell growth. |
| Selectivity | High | Moderate | Evaluates off-target effects. |
Experimental Protocols
BAZ2B Degradation Assay
-
Objective: To quantify the dose-dependent degradation of endogenous BAZ2B protein following treatment with this compound.
-
Methodology:
-
Culture a relevant human cell line (e.g., prostate cancer cell line 22Rv1) to 70-80% confluency.
-
Treat cells with a serial dilution of this compound or BAZ2B-i for a predetermined time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BAZ2B and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
Quantify band intensities using densitometry software. The DC50 value is calculated by fitting the data to a four-parameter logistic curve.
-
Ternary Complex Formation Assay
-
Objective: To confirm and quantify the formation of the BAZ2B-dBAZ2B-E3 ligase ternary complex.
-
Methodology (TR-FRET):
-
Use purified, recombinant BAZ2B protein tagged with a donor fluorophore (e.g., terbium) and a purified E3 ligase (e.g., CRBN/DDB1) complex tagged with an acceptor fluorophore (e.g., fluorescein).
-
In a microplate, add a fixed concentration of the labeled proteins.
-
Add a serial dilution of this compound.
-
Incubate to allow complex formation.
-
Measure the TR-FRET signal, which is generated when the donor and acceptor are brought into proximity by this compound.
-
The TC50 value is determined from the dose-response curve.
-
In-Cell Ubiquitination Assay
-
Objective: To verify that this compound induces the ubiquitination of BAZ2B in a cellular context.
-
Methodology:
-
Treat cells with this compound or a vehicle control for a short duration (e.g., 2-4 hours). To prevent the degradation of ubiquitinated proteins, also treat with a proteasome inhibitor (e.g., MG132).
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate BAZ2B using a specific antibody.
-
Elute the immunoprecipitated protein and analyze by Western blot using an antibody that recognizes polyubiquitin (B1169507) chains. An increase in the high-molecular-weight smear in the this compound-treated sample indicates induced ubiquitination.
-
Visualizations
Proposed Signaling Pathway of this compound```dot
Caption: Workflow for verifying this compound's mechanism.
Safety Operating Guide
Protocol for the Proper Disposal of Unidentified Laboratory Chemicals Such as "dBAZ2B"
Note to the Reader: A search for the chemical identifier "dBAZ2B" in publicly available databases did not yield any specific results. This suggests that "this compound" may be an internal laboratory code, a novel compound with limited public information, or a typographical error. The proper and safe disposal of any chemical is predicated on a thorough understanding of its properties and hazards.
Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of chemical waste of unknown identity.[1][2] Therefore, this document provides a comprehensive procedural guide for researchers, scientists, and drug development professionals on how to safely manage and dispose of an unidentified substance.
Immediate Safety Protocol for Unidentified Chemicals
The discovery of an unlabeled or unidentifiable chemical container requires a cautious and systematic approach. The primary goal is to ensure the safety of all laboratory personnel and to prevent environmental contamination.
-
Assume the Worst: Treat any unknown chemical as if it were highly hazardous. This includes assuming it could be flammable, corrosive, reactive, and toxic.[3]
-
Isolate the Container: If it is safe to do so, secure the area around the unknown chemical to prevent accidental contact or spills.
-
Label Immediately: Clearly label the container with the words "Hazardous Waste" and "Pending Analysis." [1] This ensures that others in the lab are aware of the potential danger.
-
Do Not Open: Avoid opening or handling the container, especially if you suspect it may be reactive or unstable.[1]
Step-by-Step Protocol for Identification and Disposal
Every effort should be made to identify the unknown chemical within the laboratory to avoid the costly and time-consuming process of outside analysis.[1][2]
Step 1: In-Lab Investigation
-
Consult with Colleagues: Inquire with the Principal Investigator (PI), lab manager, and other researchers who may recognize the container or the experiment it was associated with.[1]
-
Review Laboratory Records: Cross-reference the date, location, and type of container with laboratory notebooks and experimental records.[4]
-
Examine Surrounding Reagents: The waste product is likely derived from fresh reagents stored in the same area.[1]
Step 2: Contact Environmental Health & Safety (EHS)
If the initial investigation does not reveal the identity of the substance, the next crucial step is to contact your institution's Environmental Health & Safety (EHS) department.[4][5] EHS personnel are trained to manage such situations and can provide guidance on the subsequent steps.
Step 3: Preliminary Hazard Characterization (If Deemed Safe by EHS)
In some cases, simple tests may be performed by trained personnel to broadly categorize the hazard, which can aid in proper disposal. These tests should only be conducted with EHS approval and appropriate personal protective equipment (PPE).
-
pH Determination: A small sample can be tested with pH paper to determine if the material is strongly acidic or basic.[1]
-
Solubility Tests: Observing the substance's solubility in water and simple organic solvents can provide clues to its chemical class.[6]
Data Presentation: General Hazardous Waste Classification
Once some information is known, the substance can be classified according to the characteristics defined by the Environmental Protection Agency (EPA).
| Characteristic | Definition | Examples of Laboratory Chemicals |
| Ignitability | Liquids with a flash point < 60°C, non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases.[7] | Acetone, Ethanol, Hexane, Methanol[7] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[7] | Glacial Acetic Acid, Sodium Hydroxide[7] |
| Reactivity | Substances that are unstable, react violently with water, can explode when heated, or generate toxic gases when mixed with water or under corrosive conditions.[7] | Picric Acid (if allowed to dry), Sodium Azide[7] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed.[7] | Benzene, Chloroform, Mercury, Nicotine, Pesticides[7] |
General Disposal Procedures for Common Laboratory Waste
Once the unknown chemical is identified, it must be disposed of following the specific procedures for its chemical class. The following table provides a general overview.
| Waste Category | General Disposal Procedure |
| Organic Solvents | Collect in a designated, properly labeled, and sealed waste container. Do not mix incompatible solvents. Never dispose of down the drain.[4] |
| Aqueous Acidic & Basic Solutions | Store acids and bases separately.[8] Collect in designated, labeled containers. Neutralization may be required by EHS prior to disposal. |
| Chemically Contaminated Sharps | Dispose of in a puncture-proof container specifically designated for chemically contaminated sharps. The container must be labeled with the chemical contaminants.[4][9] |
| Solid Chemical Waste | Collect in a designated, labeled container. Do not dispose of hazardous solid waste in the regular trash.[4] |
| Empty Chemical Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Deface the label on the empty container before disposal in the appropriate recycling or trash receptacle.[5] |
Mandatory Visualization: Workflow for Handling Unidentified Chemicals
The diagram below outlines the logical steps to follow when an unidentified chemical is discovered in the laboratory.
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. wtsonline.com [wtsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 9. vanderbilt.edu [vanderbilt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
